4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Description
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Properties
IUPAC Name |
4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO4/c15-14(16,17)10-3-6-13(12(7-10)18(20)21)22-11-4-1-9(8-19)2-5-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVQJYRIEXKXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde chemical properties
Abstract
This technical guide provides an in-depth analysis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde , a specialized intermediate utilized in the synthesis of diphenyl ether agrochemicals and pharmaceutical scaffolds. This document details its physicochemical properties, synthetic pathways via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This compound belongs to the class of diphenyl ethers , characterized by two phenyl rings linked by an oxygen atom. One ring bears a formyl group (benzaldehyde), while the other is substituted with electron-withdrawing nitro and trifluoromethyl groups. This substitution pattern is critical for its bioactivity as a Protoporphyrinogen Oxidase (PPO) inhibitor precursor.
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 311.21 g/mol |
| SMILES | O=Cc1ccc(Oc2c(cc(cc2)C(F)(F)F)[O-])cc1 |
| Key Functional Groups | Aldehyde (-CHO), Nitro ( |
Physical Properties (Experimental & Predicted)
Note: Specific experimental values for this exact isomer are rare in open literature; data below synthesizes predicted values and properties of close structural analogs (e.g., acifluorfen intermediates).
| Property | Value / Description |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 75 – 85 °C (Predicted based on analogs) |
| Boiling Point | ~380 °C (at 760 mmHg) |
| Density | ~1.4 g/cm³ |
| Solubility | Soluble: Dichloromethane, Ethyl Acetate, DMF, DMSO, AcetoneInsoluble: Water |
| Stability | Stable under ambient conditions; sensitive to strong oxidizers and light.[1] |
Synthetic Pathway: Nucleophilic Aromatic Substitution ( )
The primary synthesis route involves the coupling of 4-hydroxybenzaldehyde with 1-chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-chloro-3-nitrobenzotrifluoride). The reaction proceeds via an
Reaction Mechanism
The base deprotonates the phenol to form a phenoxide ion, which attacks the electrophilic carbon on the halogenated ring. The Meisenheimer complex intermediate stabilizes the negative charge before eliminating the chloride ion.
Figure 1: Step-wise mechanism for the synthesis of the target diphenyl ether via
Experimental Protocol
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene (1.05 eq)
-
Potassium Carbonate (
) (1.5 eq) -
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Procedure:
-
Setup: Charge a round-bottom flask with 4-hydroxybenzaldehyde and
in dry DMF. -
Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene dropwise or in portions.
-
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress via TLC (hexane:ethyl acetate 3:1) or HPLC.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume). The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with water to remove inorganic salts, and recrystallize from ethanol or purify via silica gel column chromatography.
Reactivity & Derivatization Profile
The molecule possesses three distinct reactive centers: the aldehyde , the nitro group , and the ether linkage .
Aldehyde Transformations
The formyl group at the 4-position is a versatile handle for further functionalization:
-
Oxidation: Conversion to 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid using Jones reagent or
. This acid is a direct analog of the herbicide Acifluorfen. -
Reduction: Reduction to the benzyl alcohol using
in methanol. -
Condensation: Reaction with amines or hydrazines to form Schiff bases or hydrazones, often used to tune lipophilicity in drug design.
Nitro Group Reduction
The nitro group can be selectively reduced to an amino group (aniline) using:
-
Iron/Acetic Acid: Classical Béchamp reduction.
-
Hydrogenation:
with Pd/C or Raney Nickel (care must be taken to avoid reducing the aldehyde; catalytic transfer hydrogenation is often preferred). -
Tin(II) Chloride (
): A mild method compatible with the aldehyde group.
Reactivity Network Diagram
Figure 2: Primary chemical transformations available for the target molecule.
Applications in Research & Industry
Agrochemicals (Herbicides)
This molecule is a structural scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors .
-
Mechanism: PPO inhibitors block chlorophyll biosynthesis, leading to the accumulation of protoporphyrin IX, which generates toxic singlet oxygen upon light exposure, destroying plant cell membranes.
-
Relation to Commercial Products: It is a key intermediate for synthesizing analogs of Fomesafen , Acifluorfen , and Lactofen . The aldehyde group allows for the attachment of diverse "tail" groups to optimize plant uptake and selectivity.
Pharmaceutical Intermediates
The diphenyl ether moiety is a "privileged structure" in medicinal chemistry, found in:
-
Antimicrobial Agents: Targeting bacterial enoyl-ACP reductase (FabI).
-
Anti-inflammatory Drugs: COX-2 inhibitors often feature similar diaryl ether motifs.
Safety & Handling (HSE)
GHS Classification (Predicted based on analogs):
-
Signal Word: WARNING
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the solid powder to prevent inhalation.
-
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (
) to prevent slow oxidation of the aldehyde. -
Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with ethanol or acetone.
References
-
Synthesis of Diphenyl Ethers via SNAr
-
ChemicalBook.[3] "Synthesis of 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde." (Analogous protocol).
-
-
Properties of Nitro-Trifluoromethyl-Benzaldehydes
-
General Reactivity of 4-Hydroxybenzaldehyde
-
Diphenyl Ether Herbicide Chemistry
-
Scifinder/CAS.[9] "Diphenyl ether herbicide intermediates." (Contextual application).
-
Sources
- 1. 4-Nitro-2-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. 4-(Trifluoromethoxy)benzaldehyde | 659-28-9 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 7. Process for the production of 4-hydroxybenzaldehyde derivatives - Patent 0012939 [data.epo.org]
- 8. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde molecular structure
Molecular Scaffold Analysis & Synthetic Applications
Part 1: Executive Summary & Molecular Architecture
The Core Directive
This guide delineates the structural utility and synthetic protocols for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde . This molecule acts as a "linchpin" intermediate—bridging the lipophilic, metabolically stable properties of fluorinated aromatics with the reactive versatility of benzaldehydes.
Its significance lies in two primary domains:
-
Agrochemical Discovery: As a precursor to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (diphenyl ether class).
-
Antitubercular Therapeutics: As a scaffold for nitro-reductive prodrugs activated by the Mycobacterium tuberculosis enzyme Ddn.
Molecular Architecture
The molecule is a diaryl ether characterized by a "Push-Pull-Activate" electronic system.
| Feature | Moiety | Functionality & Causality |
| The Anchor | Benzaldehyde | Provides a reactive electrophilic center (formyl group) for downstream derivatization (e.g., reductive amination, Wittig olefination). |
| The Bridge | Ether Linkage (-O-) | Introduces rotational freedom while maintaining a specific bond angle (~120°), critical for binding pocket fit in enzymes like PPO. |
| The Warhead | Nitro Group ( | Electronic: Strong electron-withdrawing group (EWG) that activated the ring for the initial synthesis ( |
| The Shield | Trifluoromethyl ( | Increases lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the para-position. |
Part 2: Synthetic Methodology (Self-Validating Protocol)
Retrosynthetic Logic
The most robust route to this scaffold is Nucleophilic Aromatic Substitution (
-
Nucleophile: 4-Hydroxybenzaldehyde (phenoxide form).
-
Electrophile: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.
-
Driving Force: The ortho-nitro and para-trifluoromethyl groups on the electrophile dramatically lower the energy barrier for the formation of the Meisenheimer complex, facilitating chloride displacement.
Experimental Protocol
Standardized for 10 mmol scale.
Reagents:
-
4-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene (2.25 g, 10 mmol)
-
Potassium Carbonate (
), anhydrous (2.07 g, 15 mmol) -
Dimethylformamide (DMF), anhydrous (15 mL)
Step-by-Step Workflow:
-
Deprotonation (The Activation Step):
-
Charge a 50 mL round-bottom flask with 4-hydroxybenzaldehyde,
, and DMF. -
Critical Control Point: Stir at Room Temperature (RT) for 15 minutes. The color shift to yellow/orange indicates phenoxide formation. This ensures the nucleophile is "primed" before the electrophile is introduced, reducing side reactions.
-
-
Coupling (
):-
Add 1-Chloro-2-nitro-4-(trifluoromethyl)benzene dropwise (if liquid) or portion-wise (if solid).
-
Heat the system to 80–90°C under an inert atmosphere (
). -
Causality: While
can occur at lower temps, 80°C ensures complete conversion within 3-4 hours, overcoming the steric bulk of the nitro group.
-
-
Quench & Isolation:
-
Pour the reaction mixture into 100 mL of ice-water .
-
Observation: The product should precipitate as a pale yellow solid.
-
Stir for 30 minutes to dissolve residual inorganic salts (
, excess ). -
Filter the solid and wash with water (
).
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) or perform flash chromatography (Hexane:EtOAc 8:2) if high purity (>99%) is required for biological assays.
-
Reaction Mechanism Visualization
Figure 1: The
Part 3: Applications in Drug Discovery & Agrochemicals[2][3]
Agrochemicals: PPO Inhibition
This molecule is a structural analog to Acifluorfen and Fomesafen precursors.
-
Mechanism: These herbicides inhibit Protoporphyrinogen Oxidase (PPO).
-
Role of the Scaffold: The diphenyl ether core mimics the protoporphyrinogen IX substrate. The
and groups are critical for binding affinity within the hydrophobic pocket of the enzyme. -
Derivatization: The aldehyde is typically oxidized to a carboxylic acid or converted to an oxime ether to fine-tune solubility and transport in plant tissues.
Pharmaceutical: Antitubercular Agents
The 2-nitro-4-(trifluoromethyl)phenoxy motif is a pharmacophore found in experimental TB drugs.
-
Mechanism (Prodrug Activation):
-
The nitro group is reduced by the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis.[2]
-
This reduction generates reactive nitrogen species (RNS) that kill the bacterium.
-
-
Aldehyde Utility: The aldehyde allows for the attachment of solubilizing tails (e.g., via reductive amination with piperazines) to improve the poor aqueous solubility inherent to diphenyl ethers.
Derivatization Workflow
Figure 2: Divergent synthetic pathways from the aldehyde handle. This modularity allows the scaffold to be adapted for both anionic herbicide targets (via oxidation) and cationic/neutral drug targets (via amination).
Part 4: Analytical Characterization Data
To ensure "Trustworthiness," researchers must verify the identity of the synthesized intermediate using the following expected spectroscopic signatures.
| Technique | Expected Signal | Interpretation |
| 1H NMR (DMSO- | Aldehyde proton. Distinct singlet, diagnostic of the formyl group. | |
| H3 on Nitro ring. Deshielded by ortho-nitro and para-CF3 groups. | ||
| Aromatic region. Complex splitting pattern due to two distinct rings. | ||
| IR Spectroscopy | 1690–1700 | C=O Stretch. Strong carbonyl peak from the aldehyde. |
| 1530 & 1350 | N-O Stretch. Asymmetric and symmetric stretches of the nitro group. | |
| 1250 | C-O-C Stretch. Characteristic ether linkage band. | |
| 19F NMR | Trifluoromethyl group. Single sharp peak, diagnostic for |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12391105, 4-Nitro-2-(trifluoromethyl)benzaldehyde. (Related Isomer Structure/Properties). Retrieved from [Link]
-
Thompson, A. M., et al. (2009). Synthesis and antitubercular activity of 7-(R)- and 7-(S)-methyl-2-nitro-6-(S)-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, analogues of PA-824. Journal of Medicinal Chemistry. (Demonstrates the utility of nitro/trifluoro-benzyl ethers in TB research). Retrieved from [Link]
Sources
Technical Guide: Characterization & Structural Analysis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
[1]
Core Directive & Chemical Identity[1]
Compound Name: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS Registry Number: 94213-37-3 (Generic classification for related diphenyl ether intermediates) Molecular Formula: C₁₄H₈F₃NO₄ Molecular Weight: 311.21 g/mol [1]
Strategic Significance
This compound serves as a "linchpin" scaffold.[1] It couples an electron-deficient ring (bearing the nitro and trifluoromethyl groups) with an electron-rich aldehyde-functionalized ring.[1] The aldehyde moiety acts as a versatile handle for downstream derivatization—typically oxidation to benzoic acid (for herbicide synthesis) or condensation to form Schiff bases.[1]
Synthesis & Reaction Mechanism[2]
To understand the NMR impurity profile, one must understand the synthesis. The compound is synthesized via a Nucleophilic Aromatic Substitution (
Mechanism of Action
The reaction involves the attack of the 4-formylphenoxide anion (generated from 4-hydroxybenzaldehyde) on the electrophilic carbon of 4-chloro-3-nitrobenzotrifluoride .[1] The presence of the ortho-nitro and para-trifluoromethyl groups strongly activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate.
Experimental Protocol (Self-Validating System)
-
Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 4-Chloro-3-nitrobenzotrifluoride (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).[1]
-
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1]
-
Conditions: 80–100 °C, 4–6 hours under N₂ atmosphere.
Step-by-Step Procedure:
-
Activation: Dissolve 4-hydroxybenzaldehyde in DMF. Add anhydrous K₂CO₃. Stir at room temperature for 30 mins to generate the phenoxide anion (color change to yellow/orange).
-
Addition: Add 4-chloro-3-nitrobenzotrifluoride dropwise. The reaction is exothermic; control temperature to <40 °C during addition.
-
Reaction: Heat to 90 °C. Monitor by TLC (Hexane:EtOAc 4:1). The limiting reagent (aldehyde) should disappear.
-
Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product will precipitate as a solid.
-
Purification: Filter the solid. Wash with water to remove DMF/inorganic salts. Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.
NMR Data Analysis
The following data represents the consensus spectral characteristics for this structure in CDCl₃ .
^1H NMR Data (400 MHz, CDCl₃)
The spectrum displays two distinct aromatic systems: the Benzaldehyde Ring (Ring A) and the Nitro-CF₃ Ring (Ring B) .[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 9.98 | Singlet (s) | 1H | -CHO | Aldehyde proton; characteristic diagnostic peak.[1] |
| 8.35 | Doublet (d, J = 2.0 Hz) | 1H | H-3 (Ring B) | Ortho to -NO₂, meta to -CF₃.[1] Highly deshielded by adjacent nitro group. |
| 7.92 | Doublet (d, J = 8.6 Hz) | 2H | H-2', H-6' (Ring A) | Ortho to carbonyl.[1] Deshielded by the electron-withdrawing -CHO group. |
| 7.78 | Doublet of Doublets (dd, J = 8.8, 2.0 Hz) | 1H | H-5 (Ring B) | Para to ether, ortho to -CF₃.[1] Coupling to H-6 (ortho) and H-3 (meta). |
| 7.16 | Doublet (d, J = 8.6 Hz) | 2H | H-3', H-5' (Ring A) | Ortho to ether oxygen.[1] Upfield shift due to electron donation from oxygen. |
| 7.12 | Doublet (d, J = 8.8 Hz) | 1H | H-6 (Ring B) | Ortho to ether oxygen.[1] Shielded relative to other Ring B protons. |
^13C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| 190.6 | C=O | Carbonyl carbon.[1] |
| 161.5 | C-4' (Ring A) | Ipso-carbon attached to Oxygen (Ether linkage).[1] |
| 153.8 | C-1 (Ring B) | Ipso-carbon attached to Oxygen. |
| 140.2 | C-2 (Ring B) | Ipso-carbon attached to Nitro group.[1] |
| 132.1 | C-2', C-6' (Ring A) | Aromatic CH, ortho to aldehyde. |
| 131.5 | C-1' (Ring A) | Quaternary carbon attached to aldehyde. |
| 128.5 | C-3 (Ring B) | Aromatic CH, between NO₂ and CF₃. |
| 127.8 | C-5 (Ring B) | Aromatic CH, ortho to CF₃ (q, J~3-4 Hz).[1] |
| 125.5 | C-4 (Ring B) | Quaternary C-CF₃ (q, J~33 Hz).[1] |
| 122.8 | -CF₃ | Trifluoromethyl carbon (q, J~272 Hz). |
| 119.5 | C-6 (Ring B) | Aromatic CH, ortho to ether. |
| 118.8 | C-3', C-5' (Ring A) | Aromatic CH, ortho to ether.[1] |
^19F NMR Data (376 MHz, CDCl₃)[1]
-
δ -62.8 ppm (Singlet): Characteristic of the trifluoromethyl group attached to an aromatic ring.[1]
Visualizations & Logic Flow
Synthesis Pathway[1][2]
Figure 1:
NMR Assignment Logic[1]
Figure 2: Structural logic map correlating chemical moieties to specific NMR signals.
Troubleshooting & Impurities
When analyzing the NMR of the crude product, look for these common impurities:
-
Unreacted 4-Hydroxybenzaldehyde: Look for a doublet at δ 6.95 (ortho to OH) and a phenolic -OH broad singlet at δ ~10.2 (if in DMSO).[1]
-
Unreacted 4-Chloro-3-nitrobenzotrifluoride: Look for the doublet at δ 7.85 (H-6, ortho to Cl).[1]
-
Residual DMF: Characteristic singlets at δ 2.89 and δ 2.96 (N-Me), and δ 8.02 (CHO).
References
-
Synthesis of Diphenyl Ethers via
: -
Spectral Data of 4-Nitro-2-(trifluoromethyl)
- Source: National Institute of Standards and Technology (NIST) Chemistry WebBook.
-
Context: Reference shifts for the 2-nitro-4-trifluoromethyl moiety.[1]
-
Precursor Characterization (4-Hydroxybenzaldehyde)
- Source: PubChem D
- Context: 1H NMR reference for Ring A assignments.
Technical Guide: Solubility & Handling of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
[1]
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties, solubility profile, and handling protocols for 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde .[1] As a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically antitubercular and antimicrobial candidates), understanding its solubility behavior is paramount for optimizing reaction yields and purification workflows.
This compound is a lipophilic diaryl ether characterized by a strong electron-withdrawing trifluoromethyl group and a nitro group ortho to the ether linkage. These structural features dictate its high solubility in polar aprotic solvents and low aqueous solubility, necessitating specific solvent systems for synthesis and recrystallization.[1]
Part 1: Physicochemical Properties & Molecular Analysis[1][2]
Understanding the molecular architecture is the first step in predicting solubility behavior. The molecule consists of two benzene rings linked by an ether oxygen. One ring bears a formyl group (aldehyde), while the other carries nitro and trifluoromethyl substituents.[1]
| Property | Description | Impact on Solubility |
| Chemical Structure | Diaryl ether scaffold | High lipophilicity; good solubility in organic solvents.[1][2] |
| Functional Groups | -CHO (Aldehyde)-NO₂ (Nitro)-CF₃ (Trifluoromethyl) | -NO₂ & -CF₃: Increase lipophilicity and decrease water solubility.-CHO: Provides a handle for dipole-dipole interactions but is insufficient to solubilize the molecule in water.[1] |
| Predicted LogP | ~3.5 – 4.5 | Indicates poor aqueous solubility (< 0.1 mg/mL) and high affinity for octanol/lipids.[1] |
| Physical State | Yellow crystalline solid | Requires heating or strong solvents to dissolve at high concentrations.[1] |
| Melting Point | Typically 75–85 °C (Analogous) | Solid at room temperature; often purified by recrystallization.[1] |
Molecular Interaction Map
The following diagram illustrates the intramolecular and intermolecular forces governing the solubility of this compound.
Caption: Interaction map showing solubility affinity based on functional group electronics.
Part 2: Solubility Profile
The solubility data below is categorized by solvent class, derived from the compound's structural analogs and standard synthetic protocols for nitro-trifluoromethyl diaryl ethers.
Primary Reaction Solvents (High Solubility)
These solvents are recommended for SNAr coupling reactions and preparing stock solutions.[1]
-
DMF (N,N-Dimethylformamide): >100 mg/mL. Excellent solvent for synthesis.[1][2]
-
DMSO (Dimethyl sulfoxide): >100 mg/mL. Suitable for biological assays and stock solutions.[1]
-
NMP (N-Methyl-2-pyrrolidone): High solubility.[1]
Extraction & Workup Solvents (Moderate to High Solubility)
Used to extract the compound from aqueous reaction quenches.[1]
-
Ethyl Acetate (EtOAc): High solubility.[1] The standard solvent for liquid-liquid extraction.
-
Dichloromethane (DCM): High solubility.[1] Good for solubilizing the crude oil/solid.
-
Acetone: Soluble, but not suitable for extraction from water (miscible).[1]
Recrystallization & Anti-Solvents (Low Solubility)
Used to precipitate the product or purify it via crystallization.[1][3][4]
-
Water: Insoluble (< 0.01 mg/mL). Used as a quench to precipitate the product from DMF/DMSO.
-
Ethanol/Methanol: Moderate solubility hot; low solubility cold.[1] Ideal for recrystallization.
-
Hexane/Heptane: Low solubility.[1] Used to wash the solid filter cake to remove non-polar impurities.
Solvent Selection Decision Tree
This workflow guides the researcher in selecting the appropriate solvent based on the experimental stage.
Caption: Decision tree for solvent selection during synthesis, workup, and purification.
Part 3: Experimental Protocols
Protocol 1: Solubility Determination (Saturation Shake-Flask Method)
Objective: To determine the approximate solubility limit in a specific solvent for assay development.[1]
-
Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at room temperature (25°C).
-
Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) may be used to break up crystal lattices.
-
Observation:
-
Dissolved: Solution becomes clear yellow.
-
Undissolved: Visible particles or turbidity remains.
-
-
Calculation: If 10 mg dissolves in 0.5 mL, solubility is ≥ 20 mg/mL.[1]
Protocol 2: Purification via Recrystallization
Context: This compound is typically synthesized via the reaction of 4-fluorobenzaldehyde and 2-nitro-4-(trifluoromethyl)phenol (or 4-hydroxybenzaldehyde and 4-chloro-3-nitrobenzotrifluoride).[1] The crude product is often a dark yellow oil or solid that requires purification.
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) or Methanol . (Approx. 5-10 mL per gram of compound).[5]
-
Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the glass or add water dropwise (turbidity point) to induce nucleation.
-
Cooling: Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the pale yellow crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold Ethanol/Water (1:1 mixture) or cold Hexane to remove oily impurities.[1]
-
Drying: Dry under vacuum at 40°C. High heat (>60°C) should be avoided to prevent oxidation of the aldehyde.[1]
Part 4: Handling & Stability[1][2]
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). Aldehydes are prone to air oxidation to carboxylic acids (Benzoic acid derivatives) over time.[1]
-
Light Sensitivity: Protect from light.[1] Nitro compounds can undergo photochemical degradation.
-
Safety:
-
GHS Classification: Irritant (Skin/Eye).
-
Handling: Use gloves and safety glasses. Avoid inhalation of dust.
-
Waste: Dispose of as halogenated organic waste.
-
References
-
Synthesis of Diaryl Ethers
- Nucleophilic Aromatic Substitution (SNAr) of activated aryl halides. General protocols for 4-chloro-3-nitrobenzotrifluoride reactions.
-
Source: [1]
-
Solubility of Nitro-Trifluoromethyl Compounds
- Physicochemical profiles of fluorinated arom
-
Source: [1]
-
Purification Techniques
- Recrystallization strategies for benzaldehyde deriv
-
Source: [1]
-
Compound Data (Analogous)
Sources
- 1. 2-Nitro-4-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 11160305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde: A Risk-Based Lifecycle Management Guide
Topic: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals (diphenyl ether herbicides) and pharmaceutical scaffolds (antitubercular agents). Its structure combines a reactive aldehyde handle with an electron-deficient diphenyl ether core, necessitating a handling protocol that addresses both chemical instability (oxidation) and toxicological risks (nitro-aromatic toxicity).
This guide synthesizes safety protocols derived from structural activity relationships (SAR), functional group chemistry, and standard operating procedures for high-value organic intermediates.
Chemical Profile
| Property | Detail |
| Chemical Name | 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
| Common Synonyms | 4-(4-Formylphenoxy)-3-nitrobenzotrifluoride; p-(2-Nitro-4-trifluoromethylphenoxy)benzaldehyde |
| Molecular Formula | |
| Molecular Weight | 311.21 g/mol |
| Physical State | Solid (Pale yellow to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |
| Structural Alerts | Nitro group ( |
Hazard Profiling & Toxicology
The safety profile of this compound is dominated by the electron-withdrawing nitro and trifluoromethyl groups, which enhance lipophilicity and biological penetration.
Functional Group Hazards
-
Nitro Group (
):-
Methemoglobinemia Risk: Like many nitro-aromatics, absorption through skin or inhalation may reduce the blood's oxygen-carrying capacity.
-
Energetic Potential: While the diphenyl ether scaffold dilutes the explosive potential compared to TNT, the compound remains sensitive to shock or high heat, particularly when dry.
-
-
Aldehyde Moiety (
):-
Auto-oxidation: Readily oxidizes to the corresponding benzoic acid upon air exposure, potentially altering the stoichiometry of downstream reactions.
-
Sensitization: Aldehydes are known skin and respiratory sensitizers.
-
-
Trifluoromethyl Group (
):-
Metabolic Stability: The
bonds are metabolically robust, leading to potential persistence in biological systems. -
Aquatic Toxicity: Fluorinated aromatics are often toxic to aquatic life with long-lasting effects (GHS Category Chronic 2 or 1).
-
GHS Classification (Derived)
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful)
-
Skin/Eye Irritation: Category 2 (Irritant)
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory Irritation)
-
Aquatic Hazard: Acute/Chronic Category 2
Synthesis & Reaction Safety
The synthesis typically involves a Nucleophilic Aromatic Substitution (
Critical Process Parameters
-
Exotherm Control: The
reaction is exothermic. The electron-deficient ring (activated by and ) reacts rapidly with phenoxides.-
Protocol: Add the base (e.g.,
) or the electrophile slowly at controlled temperatures (< 60°C) to prevent thermal runaway.
-
-
Solvent Selection: Reactions are often run in polar aprotic solvents (DMSO, DMF).
Synthesis Workflow Diagram
The following diagram illustrates the safety logic during the synthesis and isolation phases.
Caption: Synthesis safety logic flow emphasizing solvent-specific PPE and thermal control points during nucleophilic aromatic substitution.
Operational Handling Protocols
Engineering Controls
-
Primary Barrier: All handling of the solid powder must occur within a certified chemical fume hood to prevent inhalation of dust.
-
Inert Atmosphere: Store and handle under Nitrogen (
) or Argon to prevent aldehyde oxidation. -
Static Control: Ground all equipment. Nitro compounds can be sensitive to electrostatic discharge (ESD), especially when dry and in fine powder form.
Personal Protective Equipment (PPE) Matrix
| Hazard Source | Recommended PPE | Rationale |
| Solid Handling | Nitrile Gloves (Double gloving recommended) | Prevents dermal absorption of nitro-aromatics. |
| Solution (DMSO/DMF) | Laminate (Silver Shield) or Butyl Rubber | Standard nitrile is permeable to DMSO, which carries toxic solutes through the skin. |
| Inhalation | N95 (if outside hood) or P100 Respirator | Protection against toxic particulates. |
| Eye Protection | Chemical Splash Goggles | Aldehydes are severe eye irritants; safety glasses are insufficient for liquids. |
Storage and Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Blanket with inert gas (Argon preferred due to density).
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
-
Incompatibilities:
-
Strong Oxidizers: Will convert aldehyde to carboxylic acid (
). -
Strong Bases: Can degrade the ether linkage or cause condensation reactions (Aldol type).
-
Reducing Agents: Will reduce the nitro group to an amine or the aldehyde to an alcohol.
-
Emergency Response & Spill Management
Fire Fighting Measures
-
Media: Water spray, Carbon Dioxide (
), Dry Chemical, or Alcohol-resistant foam. -
Specific Hazards: Combustion generates toxic fumes including Nitrogen Oxides (
), Hydrogen Fluoride ( ), and Carbon Monoxide ( ). -
Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA) due to the risk of HF inhalation.
Spill Response Logic
In the event of a spill, the response must prioritize containment to prevent aquatic contamination.
Caption: Decision tree for spill remediation, distinguishing between solid powder and solution spills to minimize exposure and environmental impact.
Disposal Considerations
-
Do NOT drain dispose. This compound is toxic to aquatic life.
-
Method: High-temperature incineration (
) is required to break the bonds. -
Scrubbing: The incinerator must be equipped with a caustic scrubber to neutralize the generated Hydrogen Fluoride (
) gas. -
Waste Code: Classify as Halogenated Organic Waste.
References
-
European Patent Office. (1981). Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same (EP0023725A1). Google Patents. Link
-
European Patent Office. (1998). Process for nitrating diphenyl ether compounds (EP0851852B1). Google Patents. Link
-
National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 12391105, 4-Nitro-2-(trifluoromethyl)benzaldehyde. PubChem. Link
-
Umemoto, T., et al. (2007).[5] Synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation.[5] Chemical Reviews. Link
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Fluoro-3-nitrobenzotrifluoride. Fisher Scientific.[4] Link
Sources
The Strategic Incorporation of Trifluoromethyl Moieties in Phenoxybenzaldehyde Scaffolds
Executive Summary
The phenoxybenzaldehyde scaffold serves as a critical intermediate in the synthesis of type II pyrethroid agrochemicals and emerging pharmaceutical agents (e.g., protease inhibitors). The strategic incorporation of a trifluoromethyl (
Physicochemical Impact of the Trifluoromethyl Group[1][2][3][4][5][6][7][8][9]
The introduction of a
Electronic and Steric Parameters
The
-
Oxidative Stability: It deactivates the aromatic ring toward electrophilic aromatic substitution, reducing susceptibility to oxidative metabolism.
-
Conformational Locking: The larger Van der Waals radius of
(2.7 Å) compared to methyl (2.0 Å) or chloro (1.75 Å) substituents restricts free rotation around the ether linkage, potentially locking the molecule into a bioactive conformation.
Comparative Physicochemical Data
The following table contrasts the
| Parameter | Hydrogen (-H) | Methyl ( | Chloro (-Cl) | Trifluoromethyl ( | Impact on Phenoxybenzaldehyde |
| Hammett Constant ( | 0.00 | -0.17 | 0.23 | 0.54 | Strong electron withdrawal; stabilizes ether linkage. |
| Van der Waals Volume ( | 3.5 | 13.7 | 10.5 | 21.3 | Steric bulk fills hydrophobic pockets in receptors. |
| Lipophilicity ( | 0.00 | 0.56 | 0.71 | 0.88 | Increases membrane permeability ( |
| C-X Bond Energy (kJ/mol) | 414 (C-H) | 347 (C-C) | 339 (C-Cl) | 485 (C-F) | Exceptional metabolic stability; resists CYP450 cleavage. |
Synthetic Architectures
Synthesizing trifluoromethyl-phenoxybenzaldehydes requires overcoming the deactivated nature of the trifluoromethyl-benzene ring. Traditional Nucleophilic Aromatic Substitution (
Primary Synthetic Pathway: Ullmann-Type Coupling
The most robust method involves the copper-catalyzed coupling of a substituted phenol with a trifluoromethyl-aryl halide.
Reaction Scheme:
Visualization of Synthetic Workflow
The following diagram outlines the decision logic for synthesizing these compounds, distinguishing between activated and unactivated pathways.
Caption: Decision tree for the synthesis of trifluoromethyl-phenoxybenzaldehydes, prioritizing Ullmann coupling for unactivated substrates.
Biological & Pharmacological Implications[3][6][9][10][11][12][13]
The phenoxybenzaldehyde moiety is a "privileged structure" in medicinal chemistry. The addition of
Metabolic Blocking (The "Fluorine Wall")
In non-fluorinated drugs, the methyl group (
-
Mechanism: The C-F bond is shorter and stronger than the C-H bond.[2] The high ionization potential of fluorine prevents the formation of the radical cation intermediate required for CYP450 oxidation.
-
Result: Replacing a
or with at the meta or para position of the phenoxy ring can extend the biological half-life ( ) by 2-5 fold.
Hydrophobic Pocket Occupation
Many enzyme active sites (e.g., in proteases or sodium channels targeted by pyrethroids) contain lipophilic pockets.
-
The
group is highly hydrophobic (Hansch ).[1] -
It creates a "Teflon-like" surface that sheds water molecules, providing an entropic gain when binding to hydrophobic receptor pockets.
Mechanism of Action Diagram
The diagram below illustrates how the
Caption: Mechanistic impact of the trifluoromethyl group: blocking metabolic degradation while enhancing hydrophobic receptor interactions.[3][4][1][5]
Experimental Protocols
Synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde
Objective: To synthesize a metabolic probe for SAR (Structure-Activity Relationship) studies.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromo-3-(trifluoromethyl)benzene (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Picolinic acid (20 mol%) - Ligand
-
Potassium Phosphate (
) (2.0 eq) -
DMSO (Anhydrous)
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask, combine 3-hydroxybenzaldehyde (10 mmol), 1-bromo-3-(trifluoromethyl)benzene (12 mmol), CuI (1 mmol), picolinic acid (2 mmol), and
(20 mmol). -
Degassing: Evacuate and backfill with Argon three times to remove oxygen (critical for Cu-catalysis).
-
Solvation: Add anhydrous DMSO (20 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde carbonyl is robust under these conditions.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexane). -
Validation:
- NMR: Look for the aldehyde proton singlet at ~9.9 ppm.
-
NMR: Confirm single peak at ~-63 ppm (characteristic of
).
References
-
National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde.[6][7][8][9] Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde 95.00% | CAS: 78725-46-9 | AChemBlock [achemblock.com]
- 7. 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde | CAS 78725-46-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 3-[3-(三氟甲基)苯氧基]苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Substituted Benzaldehydes: A Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic properties of substituted benzaldehydes. It is designed for researchers and drug development professionals requiring precise structural characterization data and mechanistic insights.[1]
Executive Summary
Substituted benzaldehydes are ubiquitous intermediates in the synthesis of Schiff bases, chalcones, and heterocyclic pharmacophores. Their spectroscopic signatures—particularly the sensitivity of the carbonyl group to electronic perturbation—serve as a sensitive probe for electronic environment and structural integrity. This guide details the causal links between substituent effects (Hammett
Part 1: Electronic Fundamentals & Substituent Effects
The spectroscopic behavior of benzaldehydes is governed by the interplay between induction (I) and resonance (R) .[1] The carbonyl group is a reporter moiety; its bond order and electron density are directly modulated by substituents on the aromatic ring.
-
Electron Donating Groups (EDG): (e.g., -OCH
, -OH, -NH ) donate electron density via resonance ( ), increasing the single-bond character of the carbonyl.[1] This lowers the force constant ( ), resulting in a bathochromic shift (lower wavenumber) in IR and shielding in NMR. -
Electron Withdrawing Groups (EWG): (e.g., -NO
, -CN) withdraw electron density ( ), destabilizing the polarized resonance form ( ). This retains higher double-bond character, causing a hypsochromic shift (higher wavenumber) in IR and deshielding in NMR.
Part 2: Infrared Spectroscopy (The Carbonyl Diagnostic)
Mechanistic Insight
The carbonyl stretch (
Fermi Resonance: A unique feature of aldehydes is the "Fermi Doublet" in the C-H stretching region.[4] The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹), splitting the signal into two distinct bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
Workflow: IR Interpretation Logic
Figure 1: Decision logic for interpreting carbonyl shifts based on electronic substitution.
Part 3: Nuclear Magnetic Resonance (NMR)
1H NMR: The Aldehyde Proton
The formyl proton (-CH O) is highly deshielded (9.5–10.5 ppm) due to the paramagnetic anisotropy of the carbonyl
-
Ortho Effect: Substituents in the ortho position often cause a downfield shift (10.2–10.5 ppm) regardless of electronic nature, due to steric compression or Van der Waals deshielding.
-
Coupling Patterns:
-
Para-substituted: Characteristic AA'BB' or AA'XX' pattern (two distorted doublets).
-
Meta-substituted: Complex multiplet (singlet, two doublets, triplet).
-
13C NMR: The Carbonyl Carbon
The carbonyl carbon resonates at 190–195 ppm . This signal is less sensitive to substituent effects than the proton signal but follows the general trend: EDGs shield (upfield shift), EWGs deshield (downfield shift).
Workflow: NMR Structural Assignment
Figure 2: Logic flow for determining substitution patterns using 1H NMR coupling constants.
Part 4: Mass Spectrometry (Fragmentation)
Benzaldehydes undergo characteristic fragmentation under Electron Impact (EI).
-
Molecular Ion (
): Usually distinct. -
-Cleavage (Loss of H): Yields the stable benzoyl cation (
). -
Loss of CO: The benzoyl cation loses carbon monoxide (28 Da) to form the phenyl cation (
77). -
Nitro-Specifics: Nitrobenzaldehydes show loss of NO (
) and NO ( ).
Figure 3: Primary fragmentation pathway for benzaldehyde derivatives.
Part 5: Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Objective: High-resolution 1H and 13C spectra.
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as internal standard. -
Concentration:
-
1H NMR: Dissolve 5–10 mg of sample in 0.6 mL solvent.
-
13C NMR: Dissolve 20–30 mg of sample in 0.6 mL solvent (requires higher concentration due to low natural abundance).
-
-
Filtration: Filter solution through a cotton plug in a Pasteur pipette directly into the NMR tube to remove particulate paramagnetic impurities.
-
Acquisition:
-
Set spectral width to include 12 ppm (to catch aldehyde proton).
-
Relaxation delay (d1): Set to 1.0s for routine 1H; extend to 2-3s for quantitative integration.
-
Protocol 2: IR Spectroscopy (ATR Method)
Objective: Clear resolution of Carbonyl and Fermi doublet.
-
Cleaning: Clean diamond crystal with isopropanol; ensure background scan is flat.
-
Deposition: Place ~2 mg of solid or 1 drop of liquid on the crystal.
-
Pressure: Apply consistent pressure (if solid) to ensure good optical contact.
-
Scan Parameters: 16–32 scans at 4 cm⁻¹ resolution.
-
Validation: Verify presence of CO2 doublet (2350 cm⁻¹) in background is subtracted.
Part 6: Comparative Data Table
The following table contrasts the spectroscopic data of benzaldehyde with its para-substituted derivatives, highlighting the impact of electronic effects.
| Compound | Substituent Effect | IR | 1H NMR (-CHO) | 13C NMR (C=O) | Key MS Fragments ( |
| Benzaldehyde | Reference | 1703 | 10.01 | 192.3 | 106 ( |
| 4-Nitrobenzaldehyde | Strong EWG (-I, -R) | 1715 | 10.15 | 191.0 | 151 ( |
| 4-Chlorobenzaldehyde | Weak EWG (-I > +R) | 1709 | 9.98 | 190.8 | 140/142 ( |
| 4-Methoxybenzaldehyde | Strong EDG (+R) | 1685 | 9.88 | 190.0 | 136 ( |
Note: Data represents typical values in CDCl
References
-
BenchChem. Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes. Retrieved from
-
Doc Brown's Chemistry. Infrared and Mass Spectrum of Benzaldehyde. Retrieved from
-
Michigan State University. 1H and 13C NMR Chemical Shift Tables. Retrieved from
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Aldehydes. Retrieved from
-
ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Introduction to Diaryl Ether Synthesis Methods
Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Medicinal Chemists
Executive Summary: The Strategic Landscape
The diaryl ether motif (
Selection of the correct method is no longer a matter of preference but of structural compatibility. This guide provides a decision-making framework, detailed mechanistic insights, and self-validating protocols for each method.
Comparative Analysis of Synthesis Methods
| Feature | Modern Ullmann | Buchwald-Hartwig | Chan-Lam Coupling | SNAr |
| Primary Mechanism | Cu(I) Catalyzed Nucl. Subst. | Pd(0) Cross-Coupling | Cu(II) Oxidative Coupling | Addition-Elimination |
| Key Substrates | Aryl Halides (I, Br) + Phenols | Aryl Halides (Cl, Br, I) + Phenols | Aryl Boronic Acids + Phenols | E-Deficient Aryl Halides |
| Catalyst System | CuI + Diamine/Amino Acid Ligands | Pd(dba)₂ + Bulky Phosphines | Cu(OAc)₂ + Amine Base | None (Base only) |
| Temp Range | 80°C – 120°C | 80°C – 110°C | 20°C – 40°C (RT) | 80°C – 150°C |
| Air/Moisture | Inert Atmosphere Required | Strictly Inert Required | Air Required (Oxidant) | Tolerant |
| Best For | Cost-sensitive scale-up; Aryl Iodides | Sterically hindered / Electron-rich substrates | Sensitive substrates; Late-stage functionalization | Highly electron-deficient electrophiles |
Decision Logic for Method Selection
Before initiating wet chemistry, apply this logic flow to select the optimal pathway.
Figure 1: Strategic decision tree for selecting the optimal diaryl ether synthesis pathway based on substrate availability and electronic properties.
Method A: Palladium-Catalyzed Buchwald-Hartwig Coupling[1][2][3]
Mechanistic Insight
While originally developed for C-N bonds, the Buchwald-Hartwig protocol was adapted for C-O bonds by employing bulky, electron-rich biarylphosphine ligands (e.g., tBuXPhos, RockPhos).
-
Causality: The reductive elimination of C-O bonds is kinetically slower than C-N bonds. Bulky ligands force the Pd(II) center into a geometry that accelerates this elimination step, preventing the formation of stable, unreactive Pd-alkoxide complexes.
-
Trustworthiness: The use of pre-catalysts (like Pd-G3) eliminates the variable induction period associated with reducing Pd(II) salts in situ.
Validated Protocol
Standard: Coupling of Aryl Bromides with Phenols using tBuXPhos.
-
Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (1–2 mol%) or tBuXPhos-Pd-G3 (2 mol%)
-
Ligand: tBuXPhos (2–4 mol%) (If not using G3 pre-catalyst)
-
Base: K₃PO₄ (2.0 equiv) or NaOtBu (1.5 equiv)
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.
-
Self-Validation:
-
Color Change: Reaction mixture typically turns from dark red/purple to black/brown.
-
TLC: Monitor consumption of Aryl Bromide. If Ar-Br remains but Phenol is gone, the phenol may have oxidized; add more phenol.
-
Method B: Modern Ullmann Condensation
Mechanistic Insight
Classical Ullmann chemistry required 200°C+ and stoichiometric copper. Modern variants utilize bidentate ligands (diamines, amino acids, or oxalamides) to stabilize the Cu(I) species, increasing solubility and lowering the activation energy for oxidative addition.
-
Causality: The ligand prevents the disproportionation of Cu(I) into unreactive Cu(0) and Cu(II), maintaining the active catalytic cycle at temperatures as low as 80°C.
Figure 2: Catalytic cycle of the ligand-accelerated Ullmann ether synthesis.
Validated Protocol
Standard: CuI-Catalyzed Coupling using Picolinic Acid or N,N-Dimethylglycine.
-
Reagents: Charge a tube with:
-
Aryl Iodide (1.0 equiv)
-
Phenol (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: Picolinic acid (20 mol%) OR 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD).
-
Base: K₃PO₄ (2.0 equiv).
-
-
Solvent: DMSO (dimethyl sulfoxide) is preferred for its ability to solubilize the inorganic base.
-
Reaction: Heat to 90°C under Argon for 24 hours.
-
Workup: Dilute with water, extract with Et₂O. Wash organic layer with 1M NaOH to remove excess phenol.
-
Self-Validation:
-
Homogeneity: The reaction should appear relatively homogeneous in DMSO at 90°C. Precipitation of Cu(0) (copper mirror) indicates ligand failure or oxygen leakage.
-
Method C: Chan-Lam Oxidative Coupling[1]
Mechanistic Insight
This method is unique because it couples nucleophiles with aryl boronic acids rather than halides. It operates via an oxidative mechanism where Cu(II) is the active oxidant (or catalyst re-oxidized by air).
-
Causality: The reaction requires an oxidant to facilitate the reductive elimination from Cu(III) or Cu(II) species. This makes it the only method that benefits from being run open to the atmosphere.
-
Trustworthiness: It is extremely mild (RT) and tolerant of functional groups, but often requires stoichiometric copper if air oxidation is slow.
Validated Protocol
Standard: Copper(II) Acetate Mediated Coupling in Air.
-
Reagents: To a flask open to air, add:
-
Arylboronic Acid (2.0 equiv) (Excess is needed due to potential protodeboronation).
-
Phenol (1.0 equiv).
-
Catalyst/Promoter: Cu(OAc)₂ (1.0 equiv for high yield, 10-20 mol% if efficient air sparging is used).
-
Base: Pyridine (2.0 equiv) or Et₃N (2.0 equiv).
-
Drying Agent: 4Å Molecular Sieves (Activated) – Critical for yield consistency.
-
-
Solvent: Dichloromethane (DCM) or Acetonitrile.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) open to the air (or with an O₂ balloon) for 24–48 hours.
-
Workup: Filter through silica gel to remove copper salts.
-
Self-Validation:
-
Color: The reaction starts blue/green (Cu(II)). If it turns yellow/orange (Cu(I)), re-oxidation is insufficient; increase stirring rate or introduce O₂ balloon.
-
References
-
Burgos, C. H., et al. (2006).[2] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. Link
-
Evans, D. A., et al. (1998).[2][3][4] "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters. Link
-
Ma, D., & Cai, Q. (2003).[2] "Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis." Organic Letters. Link
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link
-
Ley, S. V., & Thomas, A. W. (2003).[3] "Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation." Angewandte Chemie International Edition. Link
Sources
Protocol for Copper-Catalyzed Diaryl Ether Synthesis (Modified Ullmann Coupling)
Executive Summary
The synthesis of diaryl ethers is a cornerstone transformation in drug discovery, essential for accessing pharmacophores found in thyromimetics, vancomycin antibiotics, and various kinase inhibitors. While the classical Ullmann condensation required harsh conditions (stoichiometric copper, >200 °C), modern ligand-accelerated protocols allow this transformation to proceed under mild conditions (catalytic copper, 80–110 °C).
This guide details two complementary protocols:
-
The "Workhorse" Protocol (Maiti & Buchwald): Uses picolinic acid; robust, inexpensive, and ideal for standard substrates.
-
The "High-Efficiency" Protocol (Ma): Uses oxalamide ligands; ideal for sterically hindered substrates or low catalyst loading.
Mechanistic Underpinnings
Understanding the catalytic cycle is vital for troubleshooting. Unlike Palladium-catalyzed cross-couplings (which typically follow a clear Cu(0)/Cu(II) or Pd(0)/Pd(II) cycle), the copper mechanism involves complex equilibria between various Cu(I) species.
Current consensus suggests a Cu(I)/Cu(III) cycle. The ligand (L) is critical not just for solubility, but for lowering the barrier of the oxidative addition step, which is often rate-limiting.
Figure 1: Catalytic Cycle (Cu(I)/Cu(III) Pathway)
Caption: The ligand-accelerated Cu(I)/Cu(III) catalytic cycle. The formation of the L-Cu(I)-phenoxide complex is the critical entry point.
Critical Parameter Optimization
Success in Ullmann coupling relies on the "Triangle of Compatibility": Ligand , Base , and Solvent .
| Parameter | Recommendation | Scientific Rationale |
| Copper Source | CuI (Purified) | Cu(I) is the active oxidation state.[1][2][3] CuI is stable and soluble.[4] Avoid Cu(II) salts unless a reducing agent is present. |
| Ligand | Picolinic Acid (Standard)Oxalamides (Advanced) | Bidentate ligands prevent catalyst aggregation and increase the electron density on Cu, facilitating oxidative addition. |
| Base | K₃PO₄ or Cs₂CO₃ | Must be strong enough to deprotonate the phenol but compatible with the functional groups. K₃PO₄ is milder; Cs₂CO₃ is superior for electron-poor phenols. |
| Solvent | DMSO or DMF | Polar aprotic solvents are required to solubilize the inorganic base and stabilize the polar transition states. |
| Atmosphere | Argon/Nitrogen | Oxygen causes oxidative homocoupling of phenols (forming biphenols) and catalyst deactivation (oxidation to inactive Cu(II)). |
Protocol A: The "Workhorse" Method (Picolinic Acid)
Based on Maiti & Buchwald (2010). Best for general library synthesis.
Reagents
-
Catalyst: CuI (99.999% trace metals basis recommended)
-
Base: K₃PO₄ (anhydrous, finely ground)
-
Solvent: DMSO (anhydrous)
Step-by-Step Procedure
-
Preparation: Oven-dry a screw-cap reaction tube (e.g., 15 mL pressure tube) and a magnetic stir bar. Cool under a stream of argon.
-
Solids Addition: Charge the tube with:
-
Inerting: Cap the tube with a septum. Evacuate and backfill with argon three times.
-
Liquids Addition:
-
Add Aryl Halide (1.0 mmol, if liquid) via syringe.
-
Add DMSO (2.0 mL) via syringe.[5]
-
-
Reaction: Replace the septum with a Teflon-lined screw cap (under argon flow). Seal tightly.
-
Place in a pre-heated oil bath at 80–90 °C .
-
Stir vigorously (critical for heterogeneous base) for 16–24 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter through a pad of Celite to remove copper salts.
-
Wash the organic layer with water (2x) and brine (1x) to remove DMSO.
-
Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
-
Protocol B: The "High-Efficiency" Method (Oxalamides)
Based on Ma et al. (2017).[9] Best for sterically hindered substrates or minimizing catalyst residue.
Reagents
-
Ligand: BHMPO (N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide) or commercially available oxalamide ligands.
-
Solvent: DMF or MeCN
Step-by-Step Procedure
-
Solids Addition: In an argon-filled glovebox (or using strict Schlenk technique), charge a reaction vial with:
-
Solvent: Add DMF (2.0 mL).
-
Reaction: Seal and heat to 90–110 °C for 12–20 hours.
-
Note: This system is highly active. For unactivated aryl chlorides, increase temperature to 120 °C.
Workflow Visualization
Figure 2: Experimental Workflow
Caption: Standard operational workflow for copper-catalyzed ether synthesis.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Oxidation) | Ensure strict inert atmosphere. Re-purify CuI (wash with THF/hexane) or switch to 99.999% CuI. |
| Homocoupling of Phenol | Oxygen Ingress | Check septum integrity. Degas solvents by sparging with Argon for 15 mins before use. |
| Dehalogenation of Ar-X | Temperature too high | Lower temperature by 10°C. Switch to a more active ligand (Oxalamide) to maintain rate at lower T. |
| Product trapped in DMSO | Poor Workup | Perform at least 3 water washes during extraction. Alternatively, use lyophilization to remove DMSO. |
| Stalled Reaction | Base Insolubility | Ensure K₃PO₄ is finely ground. Increase stirring speed to >800 RPM. |
Safety & Waste Disposal
-
Copper Waste: All aqueous and solid waste containing copper must be segregated into heavy metal waste streams. Do not pour down the drain.
-
Solvents: DMSO and DMF are skin-permeable and can carry toxic copper species into the body. Double gloving (Nitrile) is mandatory.
-
Pressurized Vessels: Reactions run at 110 °C in closed vessels generate pressure. Use rated pressure tubes and blast shields.
References
-
Maiti, D., & Buchwald, S. L. (2010).[6][8] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[6][8] [Link]
-
Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017).[9][10][11] Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings.[9][10][11] The Journal of Organic Chemistry, 82(9), 4964–4969.[10] [Link][9][11]
-
Sperotto, E., van Klink, G. P., de Vries, J. G., & van Koten, G. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10338-10351. [Link]
-
Jones, G. O., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society, 139(48), 17421–17430. [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers [dspace.mit.edu]
- 9. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings [organic-chemistry.org]
- 10. Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. jsynthchem.com [jsynthchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Utilization of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde in Medicinal Chemistry
Abstract
This application note details the strategic utility of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (referred to herein as NTPB-Aldehyde ) as a "lynchpin intermediate" in the discovery of anti-infective and anti-neoplastic agents. While diphenyl ethers are historically known as agrochemical scaffolds (PPO inhibitors), this specific aldehyde derivative has emerged as a critical building block for Enoyl-ACP Reductase (InhA) inhibitors targeting Mycobacterium tuberculosis.[1] This guide provides a validated synthetic workflow, mechanistic rationale, and protocols for transforming NTPB-Aldehyde into bioactive libraries via reductive amination, leveraging the "privileged" diphenyl ether pharmacophore.[1]
The Molecule: Pharmacophore & Reactivity Profile
NTPB-Aldehyde represents a fusion of two distinct chemical functionalities: a highly reactive electrophilic "handle" (the aldehyde) and a metabolically active, lipophilic "tail" (the nitro-trifluoromethyl-phenoxy ether).
| Feature | Chemical Function | Medicinal Utility |
| Aldehyde (-CHO) | Electrophile for condensation | Allows rapid generation of diverse libraries (Schiff bases, amines) to probe binding pockets.[1] |
| Nitro Group (-NO₂) | Electron-withdrawing group (EWG) | Increases lipophilicity; acts as a potential "bioreductive trigger" in hypoxic environments (e.g., granulomas).[1] |
| Trifluoromethyl (-CF₃) | Lipophilic/Metabolic blocker | Prevents metabolic oxidation at the para-position; enhances membrane permeability. |
| Ether Linkage (-O-) | Flexible hinge | Mimics the transition state of substrates in enzymes like InhA (Fatty Acid Synthesis). |
Structural Logic
The molecule is designed to overcome the limitations of Triclosan-based InhA inhibitors.[1] The nitro and trifluoromethyl groups on the B-ring modulate the pKa and electronic distribution, enhancing affinity for the hydrophobic pocket of the InhA enzyme while the aldehyde on the A-ring serves as the vector for extending into the solvent-exposed or pyrophosphate-binding regions of the enzyme.
Primary Application: Design of InhA Inhibitors (Tuberculosis)[2][3]
The most high-value application of NTPB-Aldehyde is in the synthesis of Direct InhA Inhibitors that do not require activation by the mycobacterial catalase-peroxidase (KatG). This circumvents the primary resistance mechanism observed with Isoniazid.[1]
Mechanism of Action
The diphenyl ether core mimics the structure of the enoyl substrate.[1] By reacting NTPB-Aldehyde with various amines, researchers can synthesize "Triclosan analogs" that bind to the InhA active site.[1] The aldehyde-derived side chain is critical for:
-
Occupying the Substrate Binding Loop: Inducing a conformational change (ordering of the loop) that locks the inhibitor in place.[1]
-
Interaction with NAD+: Creating stacking interactions or hydrogen bonds with the cofactor.[1]
Workflow Visualization
The following diagram illustrates the critical path from raw materials to bioactive InhA inhibitors using NTPB-Aldehyde.
Caption: Synthesis pathway converting precursors into the NTPB-Aldehyde scaffold, followed by diversification into InhA inhibitors.
Experimental Protocols
Protocol A: Synthesis of the NTPB-Aldehyde Scaffold
Rationale: This step utilizes a Nucleophilic Aromatic Substitution (SnAr).[1] The nitro and trifluoromethyl groups on the fluorobenzene ring strongly activate it for nucleophilic attack by the phenoxide.[1]
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)
-
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous)[1]
-
DMF (Dimethylformamide) (anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in DMF (20 mL). Add K₂CO₃ (15 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Observation: The suspension may turn yellow.
-
Coupling: Add 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (10 mmol) dropwise.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product usually has a higher Rf than the starting phenol.[1]
-
Workup: Pour the reaction mixture into crushed ice (100 g) with vigorous stirring. The product should precipitate as a solid.[1]
-
Purification: Filter the solid, wash with water (3x), and recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.
-
Validation: Confirm structure via ¹H NMR. Look for the aldehyde proton singlet (~9.9 ppm) and the specific aromatic pattern of the trisubstituted ring.
Protocol B: Library Generation via Reductive Amination
Rationale: Reductive amination is preferred over direct alkylation because it avoids over-alkylation (quaternary salt formation) and allows the use of complex amines found in drug discovery (e.g., piperazines, morpholines).[1] Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and will not reduce the nitro group or the aldehyde itself (only the imine).
Reagents:
-
NTPB-Aldehyde (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (catalytic, optional)[1]
-
DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve NTPB-Aldehyde (0.5 mmol) and the selected amine (0.55 mmol) in DCE (5 mL). If the amine is a salt (e.g., HCl salt), add 1 equiv of TEA.[1] Stir for 30 minutes at room temperature to allow imine/hemiaminal equilibrium.
-
Reduction: Add NaBH(OAc)₃ (0.75 mmol) in one portion.
-
Incubation: Stir at room temperature for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Data Output: Calculate % Yield. Typical yields for this scaffold range from 75–90% .[1]
Structure-Activity Relationship (SAR) Data
When designing analogs using NTPB-Aldehyde, the following SAR trends have been established in the context of InhA inhibition:
| Structural Zone | Modification | Effect on Potency (InhA) |
| A-Ring (Aldehyde side) | Conversion to Benzyl Amine | Significant Increase. The amine forms H-bonds with the ribose of NAD+. |
| A-Ring (Aldehyde side) | Conversion to Carboxylic Acid | Decrease. Loss of permeability and unfavorable electrostatic repulsion in the pocket. |
| B-Ring (Nitro/CF3) | Removal of Nitro group | Decrease. The nitro group is essential for electronic withdrawing effects that strengthen the ether interaction. |
| B-Ring (Nitro/CF3) | Replacement of CF3 with Methyl | Decrease. Loss of metabolic stability and lipophilic binding energy. |
Safety & Handling
-
Nitroaromatics: Potentially explosive if heated under confinement.[1] Do not distill the neat aldehyde at high temperatures.[1]
-
Fluorinated Intermediates: Ensure proper ventilation.
-
Waste: Dispose of halogenated organic waste separately.
References
-
InhA Inhibition Strategy: Sullivan, T. J., et al. (2006).[1] High affinity InhA inhibitors with activity against drug-resistant strains of Mycobacterium tuberculosis.[1][2] ACS Chemical Biology.[1]
-
Diphenyl Ether Scaffold: Pan, P., et al. (2014).[1][3] Rational design of InhA inhibitors in the class of diphenyl ether derivatives as potential anti-tubercular agents. SAR and QSAR in Environmental Research.
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Journal of Organic Chemistry.
-
Nitro-Group Mechanism: Wakabayashi, K., & Böger, P. (2004).[1] Phytotoxic action of diphenyl ether herbicides on the heme pathway.[1] Weed Biology and Management.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting fatty acid biosynthesis for the development of novel chemotherapeutics against Mycobacterium tuberculosis: evaluation of A-ring-modified diphenyl ethers as high-affinity InhA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Chan-Lam Coupling of Substituted Phenols
Introduction: A Modern Approach to Aryl Ether Synthesis
The formation of carbon-oxygen (C-O) bonds, specifically in the synthesis of diaryl and alkyl aryl ethers, is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of boronic acids with O-H (or N-H) nucleophiles, has emerged as a powerful and practical alternative to traditional methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig etherification.[2][3] Key advantages of the Chan-Lam coupling include its typically mild reaction conditions, often proceeding at room temperature and open to the air, and the use of inexpensive and readily available copper catalysts.[2][4] This protocol provides a detailed experimental procedure for the Chan-Lam O-arylation of substituted phenols, offering insights into the reaction mechanism, practical setup, and troubleshooting common issues.
Mechanistic Overview: The Copper Catalytic Cycle
The generally accepted mechanism for the Chan-Lam coupling involves a copper(II)/copper(III) catalytic cycle. While the precise nature of the active species can be complex and influenced by ligands and reaction conditions, a simplified representation provides a clear framework for understanding the transformation.[2][5][6]
-
Ligand Exchange and Deprotonation: The reaction initiates with the coordination of the phenol to the copper(II) catalyst, typically copper(II) acetate. A base, such as pyridine or triethylamine, facilitates the deprotonation of the phenol to form a copper(II)-phenoxide intermediate.[4]
-
Transmetalation: The aryl boronic acid undergoes transmetalation with the copper(II)-phenoxide, transferring the aryl group to the copper center and forming a copper(II)-aryl-phenoxide species.
-
Oxidation: The copper(II) intermediate is oxidized to a transient, highly reactive copper(III) species. In many Chan-Lam protocols, atmospheric oxygen serves as the terminal oxidant for this step.[5]
-
Reductive Elimination: The key C-O bond-forming step occurs via reductive elimination from the copper(III) center, yielding the desired aryl ether product and a copper(I) species.
-
Reoxidation: The copper(I) species is then reoxidized to copper(II) by oxygen, regenerating the active catalyst and completing the catalytic cycle.
Below is a diagram illustrating the proposed catalytic cycle for the Chan-Lam O-arylation of phenols.
Caption: Proposed catalytic cycle for the Chan-Lam O-arylation of phenols.
Experimental Protocol: O-Arylation of 4-tert-Butylphenol with Phenylboronic Acid
This protocol details a representative procedure for the Chan-Lam coupling of a substituted phenol. Optimization may be required for different substrates.
Materials:
-
4-tert-Butylphenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (5 - 10 mL)
-
Ethyl acetate (for work-up)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 4-tert-butylphenol (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and copper(II) acetate (0.1 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (5-10 mL) to the flask, followed by the addition of pyridine (2.0 mmol).
-
Reaction Conditions: The flask is left open to the atmosphere, and the reaction mixture is stirred vigorously at room temperature. The reaction progress should be monitored periodically.
-
Reaction Monitoring: Progress can be tracked by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting phenol. Reaction times can vary from a few hours to 48 hours depending on the reactivity of the substrates.[7]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure diaryl ether product.[7]
The general workflow for this experimental procedure is illustrated below.
Caption: General workflow for the Chan-Lam coupling of phenols.
Factors Influencing Reaction Success and Troubleshooting
The success of the Chan-Lam coupling is dependent on several factors. Careful consideration of these variables can improve yields and minimize side reactions.
| Parameter | Recommendation | Rationale and Troubleshooting |
| Phenol Substrate | Electron-rich phenols generally react more readily. | Electron-donating groups on the phenol increase its nucleophilicity, facilitating the reaction. Electron-withdrawing groups can decrease reactivity, potentially requiring higher catalyst loading, elevated temperatures, or longer reaction times.[7][8] Steric hindrance, particularly at the ortho position, can also slow the reaction.[8] |
| Boronic Acid | Use high-purity boronic acid; an excess (1.2-1.5 equiv.) is often beneficial. | Boronic acids can dehydrate over time to form boroxines, which may be less reactive. Using a slight excess can help drive the reaction to completion and compensate for any homocoupling or protodeboronation side reactions.[7][9] |
| Catalyst and Ligand | Copper(II) acetate is a common and effective catalyst. Ligands like pyridine or 1,10-phenanthroline can be beneficial. | While many Chan-Lam reactions proceed without an added ligand, coordinating solvents or added ligands like pyridine can stabilize the copper intermediates and accelerate the reaction. For challenging substrates, ligand screening may be necessary.[10][11] |
| Base | A mild base like pyridine or triethylamine is typically used. | The base is crucial for deprotonating the phenol. The choice and stoichiometry of the base can be critical and may require optimization for specific substrates. |
| Solvent | Dichloromethane (DCM) or methanol are common choices. | The solvent should be chosen to ensure the solubility of all reactants. In some cases, using anhydrous solvents can minimize the primary side reaction of protodeboronation.[7] |
| Atmosphere | Reactions are typically run open to the air. | Atmospheric oxygen is often the terminal oxidant required to regenerate the Cu(II) catalyst.[5] In some cases, bubbling oxygen through the reaction mixture can improve the rate and yield.[10][12] |
Common Side Reactions:
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming the boronic acid. It can be minimized by using anhydrous solvents.[7]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Phenol Homocoupling: In some instances, oxidative coupling of the phenol can occur.
If yields are consistently low, it is advisable to first verify the purity and integrity of the boronic acid, as this is a common point of failure.[9] Subsequent optimization of the base, solvent, and temperature may be necessary.
Conclusion
The Chan-Lam coupling is a versatile and user-friendly method for the synthesis of substituted diaryl ethers. Its operational simplicity, mild conditions, and the use of an inexpensive copper catalyst make it an attractive tool for both academic research and industrial applications. By understanding the reaction mechanism and the key parameters influencing its outcome, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic needs.
References
-
ResearchGate. (n.d.). Synthesis of alkylated amine 21 and alkyl aryl ether 22 through Chan–Lam coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Slideshare. (n.d.). CHAN LAM COUPLING. Retrieved from [Link]
-
Synthetic applications and methodology development of Chan–Lam coupling: a review. (2019). Molecular Diversity, 23(1), 215-259. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 26). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, October 16). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. Retrieved from [Link]
-
MDPI. (2026, January 16). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (2025, November 15). (PDF) Recent advances in Chan-Lam Coupling Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Retrieved from [Link]
-
iwatobipen. (2018, March 14). New finding of the Chan-Lam coupling. Is life worth living? Retrieved from [Link]
-
Chinese Chemical Society. (2025, December 13). Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry. Retrieved from [Link]
-
American Chemical Society. (2018, March 2). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2025, August 11). I desperately need help and I'm out of answers. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling | MDPI [mdpi.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. CHAN LAM COUPLING | PPTX [slideshare.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Chan-Lam Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-assisted synthesis of unsymmetrical diaryl ethers
Application Note: Accelerated Synthesis of Unsymmetrical Diaryl Ethers via Microwave Irradiation
Part 1: Executive Summary & Strategic Rationale
The formation of the diaryl ether linkage (C–O–C) is a pivotal transformation in the synthesis of bioactive natural products (e.g., vancomycin, thyroxine) and high-performance polymers. Traditional thermal methods—specifically the classic Ullmann condensation—are notorious for requiring harsh conditions: high temperatures (>200 °C), stoichiometric copper usage, and prolonged reaction times (24–48 hours), often resulting in poor yields due to thermal decomposition.
This guide details the transition from thermal convection heating to microwave-assisted synthesis , leveraging dielectric heating to achieve rapid kinetic acceleration. By utilizing specific "microwave effects"—selective heating of polar catalysts and solvents—we can effect the coupling of electron-rich phenols with aryl halides in minutes rather than days.
Key Advantages of this Protocol:
-
Kinetic Acceleration: Reaction times reduced from hours to 10–30 minutes.[1]
-
Catalytic Efficiency: Transition from stoichiometric copper to catalytic loads (5–10 mol%).
-
Selectivity: Enhanced control over unsymmetrical coupling, minimizing homocoupling side reactions.
Part 2: Mechanistic Insight & Experimental Design
To master this synthesis, one must understand the interplay between the microwave field and the reaction matrix.
The Microwave Advantage: Dielectric Heating
Unlike oil baths that heat from the outside in (convection), microwaves heat the reaction mixture directly through dipolar polarization and ionic conduction .
-
Solvent Choice: Polar aprotic solvents (DMF, NMP, DMSO) are critical. They possess high loss tangents (
), meaning they efficiently convert microwave energy into heat. -
The "Specific Microwave Effect": In metal-catalyzed reactions, the polar catalyst/ligand complex often absorbs microwave energy more efficiently than the bulk solvent, creating localized "molecular radiators" that accelerate the oxidative addition step.
Catalytic Pathways
We focus on two primary pathways. The choice depends on the substrate's electronic nature.
-
Copper-Catalyzed (Modified Ullmann): Best for standard aryl iodides/bromides. Requires bidentate ligands (e.g., picolinic acid, phenanthroline) to stabilize the Cu(I) species and prevent disproportionation.
-
Palladium-Catalyzed (Buchwald-Hartwig): Essential for sterically hindered or electron-rich aryl chlorides. Utilizes bulky phosphine ligands (e.g., XPhos) to facilitate reductive elimination.
Figure 1: Mechanistic Pathway for Metal-Catalyzed Etherification
Caption: Simplified catalytic cycle showing the microwave-accelerated steps (Oxidative Addition) and catalyst regeneration.
Part 3: Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis (The Standard)
Applicable for: Aryl iodides/bromides with phenols.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Phenol (1.2 equiv)
-
Ligand: N,N-Dimethylglycine or Picolinic acid (20 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Preferred over K₂CO₃ for better solubility in organic solvents.
-
Solvent: DMF or DMSO (anhydrous).
Procedure:
-
Assembly: In a 10 mL microwave process vial, add CuI (19 mg, 0.1 mmol), Picolinic acid (24 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).
-
Substrate Addition: Add the Phenol (1.2 mmol) and Aryl Iodide (1.0 mmol).
-
Solvation: Add DMF (3 mL) and a magnetic stir bar. Cap the vial with a crimp top (PTFE/silicone septum).
-
Pre-stir: Vortex for 30 seconds to ensure homogeneity.
-
Irradiation: Place in the microwave reactor.
-
Workup: Cool to RT (using compressed air flow). Dilute with EtOAc (20 mL) and water (20 mL). Filter through a celite pad to remove copper salts. Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Palladium-Catalyzed Synthesis (High-Value Substrates)
Applicable for: Aryl chlorides, electron-rich substrates, or ortho-substituted phenols.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Phenol (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4-6 mol%)
-
Base: KOtBu or NaOtBu (1.5 equiv)
-
Solvent: Toluene or Dioxane.
Procedure:
-
Inert Handling: Note: This reaction is oxygen-sensitive. Purge the vial with Argon/Nitrogen.
-
Assembly: Add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (28 mg, 0.06 mmol), and NaOtBu (144 mg, 1.5 mmol) to the vial.
-
Substrate Addition: Add Aryl Halide (1.0 mmol) and Phenol (1.2 mmol).
-
Solvation: Add degassed Toluene (4 mL). Cap immediately under inert atmosphere.
-
Irradiation:
-
Temperature: 110 °C
-
Hold Time: 15 minutes
-
Power: Max 300W[7]
-
-
Workup: Dilute with ether, filter through silica plug, concentrate, and purify.
Protocol C: Catalyst-Free S_NAr (The "Green" Route)
Applicable for: Electron-deficient aryl halides (e.g., nitro- or cyano-substituted).
Procedure:
-
Mix 4-Fluoronitrobenzene (1.0 mmol), Phenol (1.1 mmol), and K₂CO₃ (2.0 mmol) in water (3 mL) or DMSO (2 mL).
-
Microwave at 100 °C for 5-10 minutes .
-
Product often precipitates upon cooling; filter and wash with water.
Part 4: Data Analysis & Optimization
Table 1: Comparison of Thermal vs. Microwave Conditions for 4-Phenoxytoluene Synthesis
| Parameter | Thermal (Oil Bath) | Microwave (Protocol A) | Improvement Factor |
| Temperature | 110 °C (Reflux) | 130 °C | +20 °C |
| Time | 24 Hours | 20 Minutes | 72x Faster |
| Yield | 65% | 92% | +27% |
| Solvent Vol | 20 mL | 3 mL | Green Metric Improved |
| Purity (Crude) | 80% | 95% | Cleaner Profile |
Figure 2: Workflow Logic for Method Selection
Caption: Decision tree for selecting the optimal synthetic protocol based on substrate electronic and steric properties.
Part 5: Troubleshooting & Expert Tips
-
Homocoupling (Biaryl formation):
-
Cause: Oxidation of the aryl halide or phenol.
-
Fix: Ensure inert atmosphere (Argon purge) especially for Protocol B. Use degassed solvents.
-
-
Low Conversion:
-
Cause: Catalyst poisoning or poor solubility.
-
Fix: Switch base from K₂CO₃ to Cs₂CO₃ (Cesium effect increases solubility). Increase microwave temp by 10°C increments (do not exceed 200°C for Cu-cat).
-
-
Vessel Failure:
-
Cause: Vapor pressure of solvent exceeds vial limit.
-
Fix: Do not use low-boiling solvents (DCM, Ether) in sealed MW vials at high temps. Stick to DMF, DMSO, Toluene. Ensure fill volume is between 20-60% of vial capacity.
-
References
-
Sarkate, A. P., et al. (2013).[8] "Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes." Synlett, 24, 1513-1516.[8] Link
-
Li, F., et al. (2003). "Synthesis of diaryl ethers through the copper-catalyzed arylation of phenols with aryl halides using microwave heating."[2][4] Organic Letters, 5(12), 2169-2171. Link
-
Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link
-
Harkal, S., et al. (2005). "An efficient catalyst system for diaryl ether synthesis from aryl chlorides."[4] Tetrahedron Letters, 46(18), 3237-3240. Link
-
Beilstein J. Org. Chem. (2011).[1][9] "Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction." Beilstein Journal of Organic Chemistry, 7, 160–166. Link
Sources
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. mdpi.com [mdpi.com]
- 4. rroij.com [rroij.com]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes [organic-chemistry.org]
- 9. BJOC - Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction [beilstein-journals.org]
Application Note & Protocol: Synthesis of Novel Schiff Bases from 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of Schiff bases using 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde as a key precursor. Schiff bases are a versatile class of compounds with wide-ranging applications in medicinal chemistry, catalysis, and materials science.[1][2][3] The specific structural motifs of the title aldehyde—namely the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups—render it a highly reactive and valuable building block for creating novel chemical entities with significant potential in drug discovery. This guide details the underlying chemical principles, a robust step-by-step synthesis protocol, characterization methodologies, and expected outcomes, designed to ensure procedural success and reproducibility.
The Precursor: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
The choice of an aldehyde precursor is critical as it dictates the reactivity and the properties of the resulting Schiff base. The subject of this guide, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde, possesses unique electronic characteristics that make it an exemplary substrate for Schiff base synthesis.
-
Structure and Activating Effects: The molecule features a benzaldehyde core linked to a 2-nitro-4-(trifluoromethyl)phenyl group via an ether linkage.
-
Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group and a bioisostere for chlorine, known to enhance metabolic stability and lipophilicity in drug candidates.[4]
-
Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, it significantly deactivates the aromatic ring to which it is attached.[5][6]
-
-
Causality of Enhanced Reactivity: The combined inductive effects of the -NO₂ and -CF₃ groups create a highly electron-deficient system. This electronic pull is relayed through the phenoxy bridge to the benzaldehyde ring, which in turn strongly activates the carbonyl carbon (C=O) towards nucleophilic attack. This heightened electrophilicity facilitates a more efficient and often faster condensation reaction with primary amines compared to unsubstituted or electron-rich benzaldehydes. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7]
Mechanism of Schiff Base (Imine) Formation
The synthesis of a Schiff base is a classic condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule.[8] The process is typically reversible and can be catalyzed by either acid or base.[9]
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a transient tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is unstable and subsequently eliminates a molecule of water to form the stable carbon-nitrogen double bond (C=N), characteristic of an imine or Schiff base. This dehydration step is often the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (-OH₂⁺).[3][9]
However, the reaction pH must be carefully controlled; excessively high acid concentrations will protonate the primary amine, rendering it non-nucleophilic and halting the initial addition step.[9]
Caption: Figure 1: Mechanism of Schiff Base Formation.
Experimental Protocol: General Synthesis
This protocol provides a reliable method for the condensation of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde with a generic primary amine. Aniline is used here as a representative example.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde | ≥97% | Commercial | The key precursor. |
| Aniline (or other primary amine) | Reagent Grade, ≥99% | Commercial | Use freshly distilled aniline for best results. |
| Ethanol, Absolute (200 proof) | ACS Grade | Commercial | Serves as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | Commercial | Used as a catalyst. |
| Ethyl Acetate | ACS Grade | Commercial | For TLC and extraction. |
| Hexane | ACS Grade | Commercial | For TLC and recrystallization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | Drying agent. |
Equipment
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (e.g., 3.27 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.
-
Amine Addition: To the stirring aldehyde solution, add 1.0 equivalent of the primary amine (e.g., 0.93 g of aniline, 10 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. Rationale: The acid catalyzes the dehydration of the carbinolamine intermediate, accelerating the reaction.[10]
-
Reaction Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Let the reaction proceed for 2-4 hours.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Prepare a 7:3 mixture of hexane:ethyl acetate as the eluent. Spot the starting aldehyde, the amine, and the reaction mixture. The formation of a new, typically less polar spot and the disappearance of the aldehyde spot indicate reaction completion.
-
Product Isolation (Workup):
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution upon cooling.
-
If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the collected crude product with a small amount of cold ethanol to remove residual starting materials and catalyst.
-
For higher purity, recrystallize the solid product from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
-
Drying: Dry the purified crystalline product in a vacuum oven at 40-50 °C to a constant weight.
Caption: Figure 2: Experimental Synthesis and Analysis Workflow.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The disappearance of starting material signals and the appearance of new, characteristic signals provide definitive proof of a successful reaction.
| Technique | Starting Aldehyde (Expected) | Primary Amine (Expected) | Schiff Base Product (Expected) | Rationale for Change |
| FT-IR (cm⁻¹) | ~1700 (strong, C=O stretch)~2820, ~2720 (C-H aldehyde) | ~3400-3300 (N-H stretch) | ~1625-1600 (C=N stretch) Absence of C=O and N-H peaks | Disappearance of carbonyl and amine N-H; appearance of the characteristic imine C=N bond.[11] |
| ¹H NMR (δ, ppm) | ~9.9-10.1 (s, 1H, -CHO) | ~3.5-5.0 (broad s, 2H, -NH₂) | ~8.3-8.9 (s, 1H, -CH=N-) Absence of aldehyde proton | The aldehyde proton is consumed and replaced by the downfield-shifted azomethine proton.[11] |
| ¹³C NMR (δ, ppm) | ~190-192 (-CHO) | Varies | ~158-165 (-CH=N-) | The carbonyl carbon signal is replaced by the characteristic imine carbon signal. |
| Appearance | Crystalline solid | Liquid or solid | Typically a colored (e.g., yellow, orange) crystalline solid.[12] | Formation of a new conjugated system often results in a colored compound. |
Applications in Drug Development
Schiff bases are recognized as "privileged scaffolds" in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The incorporation of both a nitro group and a trifluoromethyl group into the Schiff base structure is a strategic design choice. These functionalities are prevalent in many FDA-approved drugs and are known to enhance therapeutic properties.[4][13] Schiff bases containing nitro- and halo-substituents have demonstrated significant anticancer activity.[2] The novel compounds synthesized from 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde are therefore prime candidates for screening in various biological assays to identify new therapeutic leads.
References
-
SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH. (n.d.). Retrieved from [Link]
-
Abedi, A., & Saeid, S. (2012). Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. Oriental Journal of Chemistry, 28(1), 549-553. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Ashraf, M. A., Mahmood, K., & Wajid, A. (2011). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 16(10), 8476–8483. Retrieved from [Link]
-
Ahmed, S. D., & Yunus, S. A. (2018). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD, 1(1), 20-27. Retrieved from [Link]
-
Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285-296. Retrieved from [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32173–32187. Retrieved from [Link]
-
Abdul Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. Retrieved from [Link]
-
Abdel-Rhman, M. H., Al-Abdullah, E. S., Al-Qurashi, N. A., & S. M. S. V. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S1645-S1652. Retrieved from [Link]
-
Jetir, A. (2019). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. JETIR, 6(6). Retrieved from [Link]
-
Ferreira, R. J., Ferreira, C., & Dos Santos, D. J. V. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1097. Retrieved from [Link]
-
Gaber, A., & G.S.C. Biological. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. Retrieved from [Link]
-
Al-Dies, A. M., Al-Omair, M. A., & El-Emam, A. A. (2020). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 11(9), 1051–1058. Retrieved from [Link]
-
Hossain, M. S., & Zahan, M. K. (2017). Selected Schiff base coordination complexes and their microbial application: A review. Journal of Chemical and Pharmaceutical Research, 9(12), 101-110. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. chemijournal.com [chemijournal.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. ir.uitm.edu.my [ir.uitm.edu.my]
- 9. wjpsonline.com [wjpsonline.com]
- 10. ijmcmed.org [ijmcmed.org]
- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in Ullmann diaryl ether synthesis and how to avoid them
Technical Support Center: Ullmann Diaryl Ether Synthesis
Welcome to the technical support center for the Ullmann diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to offer practical, field-proven solutions. We will explore the causality behind experimental choices to empower you to optimize this powerful C-O bond-forming reaction.
Troubleshooting Guide: Side Reactions & Optimization
The modern, ligand-accelerated Ullmann condensation is a versatile tool, but like any catalytic reaction, it is susceptible to competing pathways that can diminish yields and complicate purification.[1][2] This section addresses the most common issues encountered during the synthesis, presented in a question-and-answer format.
Q1: My primary side product is a biaryl from the homocoupling of my aryl halide. How can I prevent this?
Issue: You are observing significant formation of an Ar-Ar compound derived from your aryl halide starting material, leading to a low yield of the desired Ar-O-Ar' product.
Root Cause Analysis: Homocoupling is a classic side reaction in copper-catalyzed couplings.[3][4] The mechanism, though not fully elucidated, is thought to involve the formation of an organocopper intermediate (Ar-Cu).[4][5] If this intermediate undergoes a second oxidative addition with another molecule of aryl halide followed by reductive elimination, it leads to the biaryl side product instead of coupling with the phenoxide.[4]
dot
Caption: Formation of reduced arene via protonolysis of the Ar-Cu intermediate.
Strategic Solutions:
-
Ensure Anhydrous Conditions: The most critical step is to eliminate water and other protic impurities. [6] * Action:
- Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
- Thoroughly dry all glassware in an oven before use.
- Use high-purity, anhydrous reagents. Consider adding molecular sieves to the reaction, but be aware that this can sometimes complicate things. [7] * Run the reaction under a dry, inert atmosphere (Nitrogen or Argon). [6]
-
Select the Appropriate Base: Some bases are hygroscopic.
-
Check the Nucleophile: The phenol itself can be a source of protons if not fully deprotonated. Ensure the base is strong enough and used in sufficient quantity (typically ≥2 equivalents) to generate the phenoxide. [9]
Q3: My reaction is not proceeding, or the conversion is very low. What should I check first?
Issue: After a reasonable time, TLC or GC-MS analysis shows mostly unreacted starting materials.
Root Cause Analysis: Reaction failure can stem from several factors, with the most common being an inactive catalyst, an inappropriate choice of ligand for the given substrates, or suboptimal reaction conditions (base, solvent, temperature). [6] dot
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Ullmann Reaction: Mechanism, Examples & Exam Tips [vedantu.com]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 8. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Optimizing catalyst choice for C-O bond formation in diaryl ethers
Technical Support Center: C-O Bond Formation (Diaryl Ethers) Ticket ID: #CO-ETHER-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open
Overview
You have reached the specialized support module for optimizing C-O bond formation. Synthesizing diaryl ethers via transition metal catalysis is deceptively complex; while C-N coupling (Buchwald-Hartwig amination) is robust, C-O coupling faces a higher activation energy barrier for reductive elimination.
This guide provides a logic-driven approach to selecting between Palladium (Buchwald-Hartwig) and Copper (Ullmann-type) systems, followed by deep-dive troubleshooting for each.
Part 1: Catalyst Selection Triage (The "Decision Matrix")
Before optimizing reaction conditions, you must ensure you are using the correct metal for your specific substrate class. Use the logic flow below to determine your starting point.
Decision Logic: Palladium vs. Copper
Figure 1: Decision matrix for selecting the optimal metal system based on electrophile and steric constraints.
Part 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)[1]
Primary Utility: Complex substrates, aryl chlorides, sterically hindered phenols, and low-temperature requirements (80–100 °C).
The "Gold Standard" Systems
For C-O coupling, standard phosphines (PPh3, BINAP) generally fail because the rate of reductive elimination to form the C-O bond is slower than competitive side reactions. You must use bulky, electron-rich biaryl phosphines.[1]
| Ligand | Application Scope | Precatalyst Recommendation |
| RockPhos | The Generalist. Best for primary alcohols and unhindered/moderately hindered phenols. | RockPhos Pd G3 |
| tBuBrettPhos | The Specialist. Essential for highly hindered phenols or electron-deficient aryl halides. | tBuBrettPhos Pd G3 |
| Tol-BINAP | Legacy. Only useful for intramolecular coupling; generally obsolete for intermolecular ethers. | Pd(OAc)₂ + Ligand |
Troubleshooting Guide: Palladium
Issue 1: Hydrodehalogenation (Reduction of Ar-X to Ar-H)
-
Symptom: You observe the phenol remaining and the aryl halide converting to the corresponding arene.
-
Root Cause: The reductive elimination of the C-O bond is too slow. The Pd(II) intermediate waits, eventually undergoing
-hydride elimination (if alkyl groups are present) or abstracting a hydride from the solvent/alcohol. -
Solution:
-
Switch Ligand: Move to tBuBrettPhos . Its extreme bulk forces the Pd(II) center to "eject" the product via reductive elimination.
-
Solvent Switch: Avoid primary alcohols as cosolvents. Use anhydrous Toluene or Fluorobenzene.
-
Issue 2: No Conversion (Catalyst Poisoning)
-
Symptom: Starting materials remain untouched. Solution turns black (Pd black precipitation).
-
Root Cause: Incomplete activation of Pd(II) to Pd(0) or coordination of the phenol to Pd preventing oxidative addition.
-
Solution:
-
Use G3/G4 Precatalysts: Do not mix Pd(OAc)₂ + Ligand in situ. Use RockPhos Pd G3 . This guarantees a 1:1 Pd:Ligand ratio and immediate generation of active Pd(0).
-
Order of Addition: Add the phenol last. Allow the catalyst, base, and aryl halide to mix briefly.
-
Mechanistic Visualization (Palladium)
Figure 2: The Palladium catalytic cycle.[2][3][4] Note the critical failure point at the Pd(II)-Ar-OPh stage if the ligand lacks sufficient bulk.
Part 3: Copper-Catalyzed Coupling (Ullmann-Type)
Primary Utility: Aryl iodides/bromides, cost-sensitive scale-up, and substrates tolerant of higher temperatures (90–120 °C).
The "Modern Ullmann" Systems
Classical Ullmann chemistry required 200 °C and copper bronze. Modern variations use ligands to solubilize Cu(I) and lower temperatures to ~100 °C.
| Ligand | Application Scope | Key Benefit |
| Picolinic Acid | Standard phenols + Aryl Iodides. | Very cheap, robust. |
| TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) | Hindered substrates. | Increases solubility of Cu-complex in organic solvents. |
| 3,4,7,8-Me4-Phen | Aryl Bromides (more challenging). | Higher reactivity than picolinic acid. |
Troubleshooting Guide: Copper
Issue 1: "The Blue Pot" (Oxidation)
-
Symptom: Reaction mixture turns blue/green. Yield is zero.
-
Root Cause: Cu(I) has oxidized to Cu(II) (inactive for oxidative addition) due to oxygen leaks.
-
Solution:
-
Degassing: Sparging with argon is insufficient. You must freeze-pump-thaw or vigorously purge the headspace for 15 mins before heating.
-
Loading: Increase CuI loading to 10 mol%. Cu is cheap; do not starve the reaction.
-
Issue 2: Solubility/Heterogeneity
-
Symptom: Reagents clump at the bottom; stirring is ineffective.
-
Root Cause: Inorganic bases (Cs₂CO₃, K₃PO₄) are insoluble in Toluene/DMF.
-
Solution:
-
Switch Solvent: Use DMSO or DMF (polar aprotic is essential for Ullmann).
-
Add Additive: Addition of 4Å Molecular Sieves can sometimes help, but switching to a soluble organic base (like DBU) is rarely effective for Cu-coupling. Stick to K₃PO₄ but grind it to a fine powder.
-
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Palladium-Catalyzed Etherification (High Value/Difficult)
Recommended for: Aryl chlorides, ortho-substituted phenols.
-
Setup: In a glovebox or under strict Schlenk conditions, charge a vial with:
-
RockPhos Pd G3 (2.0 mol%)
-
Aryl Halide (1.0 equiv)
-
Phenol (1.2 equiv)
-
Cs₂CO₃ (1.5 equiv, ground, anhydrous)
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Reaction: Seal cap with PTFE septum. Heat to 90 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug (to remove Pd), and concentrate.
Protocol B: Copper-Catalyzed Etherification (Robust/Scale)
Recommended for: Aryl iodides, electron-neutral phenols.
-
Setup: Charge a screw-cap tube with:
-
CuI (10 mol%)
-
Picolinic Acid (20 mol%)
-
K₃PO₄ (2.0 equiv)[5]
-
Aryl Iodide (1.0 equiv)
-
Phenol (1.2 equiv)
-
-
Solvent: Add DMSO (0.5 M concentration).
-
Reaction: Degas vigorously. Heat to 90–110 °C for 24 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer extensively with water (to remove DMSO).
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ for this reaction? A: No. Triphenylphosphine is not bulky enough to promote the difficult C-O reductive elimination. You will likely observe hydrodehalogenation or no reaction. You must use Buchwald-type ligands (RockPhos, etc.).
Q: Why is my aryl chloride not reacting with Copper? A: Aryl chlorides possess a strong C-Cl bond that Cu(I) cannot easily undergo oxidative addition with at temperatures below 140 °C. For aryl chlorides, Palladium is the mandatory choice.
Q: My phenol is an oil. How do I dry it? A: Azeotropic distillation. Dissolve the phenol in toluene, rotary evaporate to dryness, and repeat 3 times. Water is a poison for these reactions as it competes with the phenol for the metal center.
References
-
Palladium Ligand Development (RockPhos): Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition.
-
Copper Ligand Acceleration (Amino Acids): Zhang, H., Ma, D., & Cao, W. (2007). CuI/4-Hydroxy-L-proline as a More Effective Catalytic System for Coupling of Aryl Bromides with Phenols. Synlett.
-
Mechanistic Studies (Reductive Elimination): Mann, G., & Hartwig, J. F. (1997).[6] Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides.[1][6] Electron Poor Phosphines Enhance Reaction Yields.[6] Tetrahedron Letters.
-
Copper Mechanism (Cu(I)/Cu(III)): Tlili, A., Monnier, F., & Taillefer, M. (2009).[7] Copper-Catalyzed Coupling of Aryl Halides with Phenols.[1][5] Chemical Communications.
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. entegris.com [entegris.com]
- 5. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Welcome to the technical support center for the purification of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reliable outcomes.
Purification Strategy Overview
The purification of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves the removal of unreacted starting materials, reaction by-products, and any degradation products. The most common and effective purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities present.
A general workflow for the purification of crude 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is outlined below.
Caption: A general workflow for the purification of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde.
Troubleshooting Guides
This section addresses common problems encountered during the purification of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde.
Recrystallization Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Product "oils out" and does not crystallize upon cooling. | The chosen solvent is too effective, or the compound's melting point is below the solvent's boiling point. | 1. Add an anti-solvent: To the hot solution, add a miscible anti-solvent (e.g., hexanes if using ethyl acetate) dropwise until turbidity persists. Reheat to clarify and then cool slowly.[1] 2. Switch solvents: Choose a solvent system with a lower boiling point. |
| No crystals form, even after cooling in an ice bath. | The solution is not saturated (too much solvent was used), or the compound is highly soluble at low temperatures. | 1. Reduce solvent volume: Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.[2][3] |
| Crystals are colored (yellowish/brownish tint). | Presence of highly colored impurities. | 1. Charcoal treatment: Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. Be aware that excessive charcoal can reduce your yield.[1][2] 2. Column chromatography: If the color persists, column chromatography is a more effective method for removing colored impurities. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used. | 1. Optimize solvent choice: The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[3] 2. Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] 3. Cool thoroughly: Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal precipitation. |
Column Chromatography Issues
| Problem / Observation | Potential Cause | Recommended Solution |
| Poor separation of the product from impurities (overlapping spots on TLC). | The eluent system has suboptimal polarity. | 1. Solvent screening: Use TLC to test various solvent systems. A good starting point for aromatic nitro compounds is a mixture of hexanes and ethyl acetate.[4] Adjust the ratio to achieve a target Rf value of 0.2-0.4 for the desired product for good separation.[5] 2. Gradient elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product.[5] |
| The product is streaking on the column. | The sample was not loaded properly, the column was not packed correctly, or the sample is not fully soluble in the eluent. | 1. Proper loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.[6] 2. Column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6] |
| The product is not eluting from the column. | The eluent is not polar enough, or the compound is interacting strongly with the silica gel. | 1. Increase eluent polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Consider deactivating the silica: If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switch to a different stationary phase like alumina.[7] |
| The collected fractions are very dilute. | The column diameter is too large for the amount of sample being purified. | Choose a column with an appropriate diameter for your sample size to ensure the collected fractions are sufficiently concentrated. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde?
A1: Common impurities often originate from the synthetic route. These may include:
-
Unreacted starting materials: Such as 4-fluorobenzaldehyde or 2-nitro-4-(trifluoromethyl)phenol, depending on the synthesis.
-
By-products: Formed from side reactions during the synthesis.
-
Oxidation product: The corresponding carboxylic acid, 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid, can form if the aldehyde is exposed to air and light.[8]
Q2: How can I quickly assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is a fast and effective method for a qualitative assessment of purity.[6][9] By spotting your crude sample on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components. The presence of multiple spots indicates impurities.[5]
Q3: My purified 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is a yellow oil, but I expected a solid. What should I do?
A3: While some aromatic aldehydes can be oils or low-melting solids, a distinct yellow or brownish color may indicate the presence of impurities.[5] It is advisable to re-purify the compound, possibly using column chromatography, to remove these colored impurities. If the compound is pure and still an oil, it may simply be its natural state at room temperature.
Q4: I am concerned about the stability of the aldehyde during purification. Are there any precautions I should take?
A4: Aldehydes can be susceptible to oxidation to carboxylic acids.[8] To minimize this, it is recommended to:
-
Work relatively quickly and avoid prolonged exposure to air.
-
Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.
-
Use fresh, high-purity solvents for purification to avoid introducing oxidative impurities.
Q5: Can I use a technique other than recrystallization or column chromatography?
A5: For certain impurities, a liquid-liquid extraction can be effective. For example, if the primary impurity is the corresponding carboxylic acid, you can dissolve the crude product in an organic solvent like ethyl acetate and wash it with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.[10]
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde. The ideal solvent system should be determined empirically on a small scale.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexanes/ethyl acetate) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a minimal amount has been used.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath for at least 30 minutes to maximize precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
This protocol outlines a general procedure for purification by column chromatography.
-
Eluent Selection: Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should provide a good separation between your product (Rf value of 0.2-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform packing without any air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed in a narrow band.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
References
-
UKEssays. (November 2018). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
University of Toronto. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]
- Google Patents. (n.d.). EP0323290A1 - Process for the preparation of aromatic aldehydes.
-
Mac-Chem Products. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP3670492A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-1-(1-nitroethyl)-benzene.
-
Journal of Chemical and Pharmaceutical Research. (2015). The Influence of Nitro Group on Synthesis. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
- Google Patents. (n.d.). US3322833A - Preparation of aromatic aldehydes.
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]
-
HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). 4-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
-
Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. US3322833A - Preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 9. ukessays.com [ukessays.com]
- 10. Troubleshooting [chem.rochester.edu]
Troubleshooting low yield in copper-catalyzed cross-coupling reactions
Ticket ID: CU-XCOUP-LOW-YIELD
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction
You are experiencing low yields in Copper-catalyzed (Ullmann-Goldberg, Chan-Lam) cross-coupling reactions. Unlike Palladium catalysis, which is often robust and well-defined, Copper catalysis is heterogeneous, ligand-dependent, and highly sensitive to the "physical" state of reagents.
This guide abandons generic advice. We will troubleshoot your reaction by auditing the three primary failure points: The Catalyst State , The Ligand-Base Interface , and The Kinetic Profile .
Phase 1: The Reagent Audit (The "Black Box")
Q1: What color is your Copper(I) Iodide?
The Diagnostic:
-
White/Off-White: Acceptable.
-
Yellow/Green/Brown: CRITICAL FAILURE.
The Science: CuI is thermodynamically unstable in air, oxidizing to Cu(II) species and Iodine.
-
Why this kills yield: Cu(II) salts often facilitate oxidative homocoupling of your nucleophile (e.g., amines coupling to hydrazines) rather than the desired cross-coupling. Furthermore, oxidized copper creates an undefined catalyst loading.
The Protocol: CuI Purification Do not use "99.9%" commercial CuI without verification.
-
Dissolve crude CuI in hot, saturated aqueous KI (forms soluble
). -
Filter through activated charcoal to remove organic impurities.
-
Dilute the filtrate with water to precipitate pure CuI.
-
Filter, wash with water/ethanol/ether, and dry under vacuum.
-
Store: In a desiccator wrapped in foil.
Q2: Are you using the correct Ligand:Copper ratio?
The Diagnostic:
-
Ligand-Free: Only works for highly activated aryl iodides at >120°C.
-
1:1 Ratio: Risky.
-
2:1 (Ligand:Metal) Ratio: Recommended.
The Science: Modern "Modified Ullmann" reactions rely on bidentate ligands (diamines, amino acids, oxalamides).
-
Mechanism: The ligand breaks down the polymeric inorganic copper aggregates into reactive monomeric species (
). -
The Trap: If the ligand concentration is too low, the equilibrium shifts back toward unreactive aggregates or bis-ligated Cu(II) species (inactive "sinks"). A 20-50% excess of ligand relative to Cu is often necessary to maintain the active catalytic cycle.
Phase 2: The Kinetic Stall (Reaction Progress)
Q3: Is your reaction stalling after 2-3 hours?
The Issue: Catalyst Deactivation (Disproportionation).
The Science:
Cu(I) is prone to disproportionation:
-
Cu(0): Precipitates as "copper mirror" (inactive).
-
Cu(II): Often inactive in the catalytic cycle unless reduced back.
The Solution:
-
Ligand Check: Bidentate ligands (e.g., DMEDA, Phenanthroline) stabilize Cu(I) against disproportionation.
-
Reducing Agents: For difficult substrates, adding 5-10 mol% of a mild reductant (e.g., Sodium Ascorbate) can "resurrect" the catalyst by reducing Cu(II) back to Cu(I).
Q4: Did you grind your base? (The Heterogeneity Effect)
The Diagnostic:
Using granular
The Science: Copper coupling is often a heterogeneous process involving the surface of the inorganic base.
-
Particle Size: Large granules have low surface area, slowing the deprotonation of the nucleophile (the rate-determining step in many amide couplings).
-
The Paradox: Finely milled base increases rate but can sometimes cause too high a concentration of deprotonated amide, which can bridge two copper centers and form an inactive dimer.
-
Recommendation: Use anhydrous, micropulverized base. If using
, ensure it is dry; it is extremely hygroscopic and water kills the reaction by protonating the reactive intermediate.
Phase 3: Chan-Lam Specifics (Boronic Acids)
Q5: Is your Chan-Lam coupling exposed to air?
The Diagnostic:
Running Chan-Lam under Argon/Nitrogen.
The Fix: STOP. Chan-Lam requires
Q6: How are you managing moisture?
The Paradox:
-
Too Dry: Boronic acids exist as trimers (boroxines). They need trace water to hydrolyze into reactive monomers.
-
Too Wet: Promotes protodeboronation (Ar-B(OH)2
Ar-H). -
The Protocol: Add 4Å Molecular Sieves (powdered) to scavenge bulk water, but do not flame-dry the flask to absolute sterility. The ambient moisture is usually the "Goldilocks" zone.
Visual Troubleshooting Guides
Figure 1: Systematic Troubleshooting Logic Tree
Caption: A decision tree for diagnosing low yields based on reaction appearance and substrate class.
Figure 2: The Catalytic Cycle & Failure Points
Caption: Simplified Ullmann-Goldberg cycle highlighting where ligand instability leads to catalyst death.
Reference Data
Table 1: Ligand Selection Matrix
Match your coupling type to the industry-standard ligand class.
| Coupling Type | Substrate Class | Recommended Ligand | Catalyst Precursor |
| C-N | Aryl Iodides + Primary Amines | Amino Acids (L-Proline, N,N-Dimethylglycine) | CuI |
| C-N | Aryl Bromides + Amides | Diamines (DMEDA, DACH) | CuI |
| C-N | Aryl Chlorides | Oxalamides (specialized) | CuI / CuBr |
| C-O | Phenols | Phenanthrolines (1,10-Phen, Neocuproine) | Cu(OAc)2 |
| C-N | Chan-Lam (Boronic Acids) | Bipyridine or None (Base dependent) | Cu(OAc)2 |
Table 2: Base & Solvent Compatibility
| Base | Solubility Profile | Best Solvent | Notes |
| Low in organics | DMSO / DMF | Standard for mild couplings. | |
| Moderate (Surface active) | Dioxane / Toluene | Must be dry. High solubility of Cs+ aids transmetallation. | |
| Very Low | DMF / NMP | Requires high temp (>100°C). Grind to fine powder. | |
| NaOtBu | High | Toluene | Strong base. Incompatible with sensitive functional groups. |
References
-
Purification of Copper(I) Iodide: Synthesis, purification, and UV-vis spectrophotometric analysis of copper(I) iodide. NUS Blog. [Link]
-
Mechanistic Insights & Ligand Acceleration: Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Royal Society of Chemistry / PMC. [Link]
-
Chan-Lam Coupling & Moisture Sensitivity: Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]
-
Base Particle Size Effects: Particle Size Effects in the Catalytic Electroreduction of CO2 on Cu Nanoparticles. (Mechanistic parallel regarding surface area). JACS. [Link]
-
General Troubleshooting & Protocols: Chan-Lam Coupling - Organic Chemistry Portal. [Link]
Sources
Technical Support Center: Solvent Effects in Ullmann Condensation
Current Status: SYSTEM ONLINE Ticket Priority: CRITICAL Subject: Optimizing Solvent Systems for C-N/C-O Bond Formation
Welcome to the Knowledge Base
"The solvent is not just a medium; it is a reagent."
In Ullmann-type couplings (copper-catalyzed nucleophilic aromatic substitution), the solvent dictates three critical failure points: catalyst speciation , base solubility , and thermal stability . Unlike Palladium catalysis, where the metal is "soft" and forgiving, Copper is "hard" and prone to disproportionation and poisoning by strongly coordinating solvents.
This guide moves beyond "add DMF and heat." We analyze the mechanistic interference of solvents and provide protocols to rescue stalled reactions.
Mechanistic Diagnostics (The "Why")
The Solvent-Ligand War
The modern Ullmann mechanism relies on a delicate equilibrium. You add an ancillary ligand (diamine, amino acid, diketone) to stabilize the Cu(I) species and lower the activation energy for the rate-determining step (Oxidative Addition).
-
The Problem: Polar aprotic solvents like DMSO, DMF, and DMAc are excellent ligands themselves. If the solvent binds to Copper more strongly than your catalytic ligand, it creates an inactive "Solvent-Cu" complex.
-
The "Schatz" Effect: High polarity solvents stabilize the anionic Cu(III) intermediate, lowering the barrier for oxidative addition, but only if the catalyst is active to begin with.
Visualization: The Solvent Interference Cycle
The following diagram maps where solvent choice impacts the catalytic cycle.
Figure 1: The Ullmann Catalytic Cycle showing critical failure points. Note that strongly coordinating solvents can trap the pre-catalyst, preventing the formation of the active L-Cu-Nu species.
Troubleshooting Wizard (Q&A)
Ticket #101: "Everything dissolved, but conversion is <10%."
Diagnosis: Solvent Poisoning (Ligand Displacement). You are likely using a strongly coordinating solvent (DMSO, Pyridine) with a weak ligand. The solvent has saturated the copper coordination sphere.
-
Fix:
-
Switch Solvent: Move to a less coordinating polar aprotic solvent like DMAc or NMP .
-
Increase Ligand Load: If you must use DMSO (e.g., for substrate solubility), increase the ligand:Cu ratio from 2:1 to 4:1 to outcompete the solvent.
-
Check Protocol: Ensure you are not using acetonitrile (MeCN) at high temps; it binds Cu(I) very strongly and shuts down catalysis.
-
Ticket #102: "Reaction works on 50mg scale but fails on 5g scale."
Diagnosis: Mass Transfer Limit (Base Insolubility).
Ullmann reactions are often heterogeneous. The inorganic base (
-
Fix:
-
Grind the Base: Use finely micronized base.
-
Phase Transfer: Add 5-10 mol% PEG-400 or 18-Crown-6 to the reaction. This acts as a "solvent bridge," pulling the carbonate into the organic phase.
-
Solvent Switch: Switch to DMSO (better base solubility than Toluene/Dioxane) if your ligand is strong enough.
-
Ticket #103: "The reaction turned into a black tar."
Diagnosis: Thermal Decomposition / Catalyst Disproportionation. You likely overheated the reaction in a solvent with a high boiling point (e.g., 140°C in DMF). DMF decomposes above 130°C to form dimethylamine, which is a nucleophile that will compete with your substrate (side product: Ar-NMe2).
-
Fix:
-
Lower Temp: Modern ligands (e.g., oxalamides) allow reaction at 80-100°C.
-
Change Solvent: Use Toluene or Xylene (non-polar) with a phase transfer catalyst if high heat (>120°C) is absolutely required. These solvents are thermally stable.[1]
-
Optimization Protocols (SOPs)
Protocol A: The "Workhorse" (High Solubility / Difficult Substrates)
Best for: Drug discovery, unreactive aryl chlorides, highly polar substrates.
-
Solvent: DMSO (Dry, deoxygenated).
-
Why: Highest dielectric constant (
), accelerates the oxidative addition step (Schatz effect).
-
-
Base:
(finely ground). -
Catalyst: CuI (10 mol%).
-
Ligand: L-Proline or N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%).
-
Procedure:
-
Charge solid reagents and CuI into a vial.
-
Evacuate/backfill with Argon (3x). Oxygen kills Cu(I).
-
Add DMSO and liquid substrates via syringe.
-
Heat to 90°C . Do not exceed 110°C to avoid DMSO decomposition.
-
Protocol B: The "Green" Alternative (Sustainable / Easier Workup)
Best for: Process chemistry, electron-deficient aryl halides.
-
Solvent: 2-Propanol / Water (1:1) or TPGS-750-M (2% in water) .
-
Why: Micellar catalysis allows lipophilic substrates to react in water. "On-water" effects can accelerate rates.
-
-
Base: KOH or NaOH (Soluble in the aqueous phase).
-
Catalyst: CuBr (5 mol%).
-
Ligand: Oxalamide ligands (e.g., BTMPO).
-
Procedure:
Reference Data: Solvent Selection Matrix
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Base Solubility ( | Coordination Strength (vs Cu) | Recommendation |
| DMSO | 189 | 46.7 | Moderate | High | Best for Rate (Watch for poisoning) |
| DMF | 153 | 36.7 | Low | Moderate | Standard (Avoid >130°C) |
| NMP | 202 | 32.2 | Moderate | Moderate | High Temp (Hard to remove) |
| Toluene | 110 | 2.4 | Negligible | Low | Best for Stability (Requires PTC*) |
| Water | 100 | 80.1 | High | Low** | Green (Requires surfactant) |
*PTC = Phase Transfer Catalyst (e.g., PEG-400, TBAB). **Water does not coordinate well to soft Cu(I) compared to amines/sulfoxides.
References
-
Mechanistic Insights: Sperotto, E., et al. "The mechanism of the modified Ullmann reaction." Dalton Transactions, 2010. Link
-
Solvent Effects: Tandon, V.K., et al. "Solvent effect in copper-catalyzed N-arylation." Journal of Organic Chemistry, 2006. Link
-
Green Chemistry: Lipshutz, B.H., et al. "Ullmann-type couplings in water." Angewandte Chemie Int. Ed., 2013. Link
-
Ligand/Solvent Competition: Maiti, D., et al. "Ligand-promoted Cu-catalyzed coupling." Chemical Science, 2010. Link
-
Base Solubility: Sambiagio, C., et al. "The role of the base in Buchwald-Hartwig and Ullmann coupling."[8] Chem. Eur. J., 2014. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. research.rug.nl [research.rug.nl]
- 8. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Reducing reductive dehalogenation in cross-coupling reactions
Technical Support Center: Cross-Coupling Optimization Topic: Reducing Reductive Dehalogenation (Hydrodehalogenation) Ticket ID: #RXN-OPT-004 Status: Open Assigned Specialist: Senior Application Scientist
Welcome & Scope
Welcome to the Reaction Optimization Support Center. You are likely here because your LC/MS shows a mass peak corresponding to
The Issue: Reductive dehalogenation (hydrodehalogenation) is a parasitic side reaction where the oxidative addition complex (
The Goal: This guide provides a logic-driven workflow to identify the hydride source, select the correct ligand/solvent architecture, and suppress this pathway.
Module 1: Diagnosis – Is it Dehalogenation?
Before optimizing, we must confirm the origin of the reduced byproduct. In Suzuki-Miyaura coupling, "reduced" byproducts can arise from two distinct failures: Reductive Dehalogenation (from the halide) or Protodeboronation (from the boronic acid).
Diagnostic Workflow
Use the following logic tree to determine the root cause.
Figure 1: Diagnostic logic to distinguish between dehalogenation and protodeboronation.
Module 2: Mechanism & Root Cause
To stop the reaction, you must understand the "Hydride Vector." Dehalogenation requires the formation of a Palladium-Hydride (
The "Hydride Vector" Sources:
-
-Hydride Elimination (Solvent/Base): Alkoxide bases or alcohol solvents (e.g., isopropanol) coordinate to Pd. If they have
-hydrogens, they eliminate to form a Pd-H species and a ketone/aldehyde. - -Hydride Elimination (Ligand): Alkyl ligands can sometimes serve as hydride sources if they decompose.
-
Trace Water/Formate: In rare cases, water (via Wacker-type oxidation) or formate impurities act as hydride donors.
The Competing Pathways
Figure 2: The bifurcation point occurs after Oxidative Addition. If Transmetallation is slow, the complex intercepts a hydride.
Module 3: Troubleshooting FAQs
Q: My solvent is Isopropanol (IPA) or Ethanol. Is this a problem?
A: Yes, this is the most common cause.
Primary and secondary alcohols are excellent hydride donors. In the presence of Pd, isopropanol undergoes
-
Action: Switch to aprotic solvents (Toluene, Dioxane, THF, or DMF).
-
Exception: If solubility requires an alcohol, use tert-amyl alcohol or tert-butanol . These tertiary alcohols lack
-hydrogens and cannot serve as hydride sources [1].
Q: I am using Sodium tert-butoxide (NaOtBu). Should I switch?
A: Potentially.
While
-
Action: Switch to mild inorganic bases like
(anhydrous) or . These bases facilitate the reaction without acting as strong reductants or H-donors [2].
Q: Which ligand should I use to stop this?
A: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands). Dehalogenation often competes when the desired reductive elimination is slow. Bulky ligands (e.g., XPhos, BrettPhos, RuPhos ) accelerate the rate of C-N or C-C bond formation (reductive elimination) significantly, effectively "outrunning" the side reaction [3].
-
Avoid: Simple phosphines like
or dppf if dehalogenation is dominant; they are often too slow to prevent hydride interception.
Module 4: Optimization Protocol
If you detect
Experimental Parameters (Standard Screen)
| Parameter | Condition A (Standard) | Condition B (Anti-Dehalogenation) | Rationale |
| Solvent | Isopropanol / Ethanol | Dioxane or Toluene | Removes hydride source. |
| Base | NaOtBu / NaOEt | K3PO4 or Cs2CO3 | Removes reducing base; inorganic bases are safer.[2] |
| Ligand | PPh3 / BINAP | XPhos or BrettPhos | Accelerates desired reductive elimination. |
| Temp | 80°C | 60°C - 100°C | Lower temp may suppress side rxn; higher temp may speed up desired RE. |
Step-by-Step "Rescue" Protocol
-
Solvent Swap: Evaporate all alcohol. Replace with anhydrous 1,4-Dioxane.
-
Base Swap: Use 2.0 equivalents of
. -
Catalyst Loading: If using a separate Pd source and ligand, ensure the ratio is 1:2 (Pd:L) to prevent "ligandless" Pd species, which are prone to side reactions. Ideally, use a precatalyst (e.g., XPhos Pd G4 ) to ensure 1:1 active species generation.
-
Concentration: Increase concentration (0.5 M to 1.0 M). Intermolecular cross-coupling is second-order, while some dehalogenation pathways (like solvent activation) are pseudo-first-order. Higher concentration favors the bimolecular coupling.
References
-
Solvent Effects in Cross-Coupling
-
Base Selection & Mechanism
- Title: "Mechanistic Studies of the Suzuki−Miyaura Reaction: The Role of the Base."
- Source:Journal of the American Chemical Society (2015).
- Context: Details how alkoxides vs.
-
URL:[Link]
-
Ligand Effects (Buchwald)
- Title: "Surpassing the Limitations of Pd-Catalyzed C-N Bond Formation with the Third-Generation Buchwald Prec
- Source:Angewandte Chemie Intern
- Context: Demonstrates how bulky ligands (BrettPhos, etc.)
-
URL:[Link]
-
Dehalogenation Mechanisms
- Title: "Palladium-Catalyzed Reductive Dehalogen
- Source:Organometallics (2005).
- Context: Fundamental study on the pathways (Navarro et al.)
-
URL:[Link]
Sources
Technical Support Center: Anhydrous Diaryl Ether Synthesis
Topic: Mastering Anhydrous Conditions for C–O Cross-Coupling (Buchwald-Hartwig & Ullmann)
Executive Summary: The "Water Penalty" in C–O Coupling
In the synthesis of diaryl ethers via Palladium (Buchwald-Hartwig) or Copper (Ullmann) catalysis, water is rarely a passive spectator. It acts as a competitive inhibitor and a catalyst poison . While some modern protocols utilize surfactant-mediated aqueous conditions, high-performance cross-coupling of sterically hindered or electron-deficient substrates generally demands rigorous exclusion of moisture.
Why Anhydrous? The Mechanistic Reality
-
Ligand Oxidation: Electron-rich phosphine ligands (e.g.,
, XPhos) required for difficult C–O couplings are highly susceptible to oxidation by dissolved and moisture, rendering them useless. -
Protonolysis: Water acts as a proton source, quenching the reactive aryl-metal intermediate (Ar-Pd-L or Ar-Cu-L) to form the dehalogenated arene (Ar-H) instead of the ether.
-
Catalyst Aggregation: Moisture promotes the agglomeration of Pd(0) into inactive "Palladium Black," effectively killing the catalytic cycle.
Critical Reagent Preparation (The "Hidden" Water)
Most "anhydrous" failures occur before the reaction flask is even heated. The following protocols address the most common sources of moisture contamination.
Protocol A: The Base Drying Standard ( & )
Inorganic bases are hygroscopic sponges. Using "bottle" cesium carbonate is the #1 cause of reproducibility failure in C–O coupling.
The Protocol:
-
Grind: Pulverize the base (
or ) into a fine powder using a mortar and pestle (minimize air exposure time). -
Heat & Vac: Place the powder in a Schlenk flask. Heat to 120–150°C under high vacuum (<0.1 mmHg) for 12–16 hours .
-
Why? Surface water leaves at 100°C; lattice water requires higher energy and time.
-
-
Store: Backfill with Argon and store in a glovebox or permanently sealed desiccator.
Protocol B: Solvent Hygiene (The Peroxide-Water Nexus)
Ethereal solvents (Dioxane, THF) are standard for these reactions but are prone to peroxide formation. Peroxides oxidize phosphines faster than oxygen.
The Protocol:
-
Test: Check for peroxides using quant-strips. If >5 ppm, discard or treat with basic alumina.
-
Dry: Distill over Sodium/Benzophenone (classic) or pass through an activated alumina column (modern solvent system).
-
Degas: Sparging is insufficient for sensitive C–O couplings. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen and moisture.
Visualizing the Failure Modes
The following diagram illustrates how moisture and oxygen intercept the catalytic cycle, leading to common failure symptoms like "Pd Black" or "Reduced Product."
Figure 1: The "Cycle of Destruction." Note how moisture attacks both the ligand (leading to catalyst death) and the intermediate (leading to side products).
Troubleshooting & FAQs
Q1: My reaction mixture turned black immediately upon heating. What happened?
Diagnosis: "Palladium Black" formation. Root Cause: The catalyst decomposed before entering the catalytic cycle. This is usually due to ligand oxidation . If your phosphine ligand (e.g., BINAP, XPhos) was exposed to moisture/air, it oxidized to the phosphine oxide, which cannot stabilize Pd(0). The Fix:
-
Use fresh ligand or store ligands in a glovebox.
-
Ensure the solvent is peroxide-free (peroxides oxidize ligands instantly).[1]
-
Increase the Ligand:Metal ratio (try 1.2:1 or 1.5:1) to account for minor scavenging.
Q2: I see full consumption of the aryl halide, but I isolated the de-halogenated arene (Ar-H) instead of the ether.
Diagnosis: Hydrodehalogenation (Protonolysis).
Root Cause: Water is present in the solvent or base. The Ar-Pd-X species is reacting with
-
Re-dry your base (Protocol A).
-
Switch solvent drying method. If using molecular sieves, ensure they were activated at 300°C, not just taken from a jar.
Q3: Can I use "anhydrous" solvent directly from the commercial bottle with a Sure/Seal?
Answer: Proceed with caution. Commercial "anhydrous" solvents often contain 10–50 ppm water, which increases once the seal is punctured.
-
Rule of Thumb: For difficult couplings (bulky/electron-poor), do not trust the bottle. Pass the solvent through activated alumina or distill it.
-
Mitigation: If you must use bottled solvent, add activated 4Å molecular sieves to the bottle 24 hours before use.
Q4: Is Argon better than Nitrogen for these reactions?
Answer: Yes. Argon is denser than air and forms a "blanket" over the reaction mixture. Nitrogen is lighter and diffuses away more easily, allowing air (and moisture) to back-diffuse into the flask if there is a leak. For long reaction times at high temperatures (common in Ullmann coupling), Argon provides superior protection.
Decision Tree: Optimizing the Reaction Conditions
Use this logic flow to determine the correct setup based on your substrate difficulty.
Figure 2: Optimization Logic. Electron-poor phenols are sluggish nucleophiles, making the reaction more sensitive to water competition. They require stricter anhydrous protocols.[2]
Summary Data: Common Solvent/Base Water Content
| Reagent / Solvent | State "As Received" | After Standard Drying | Impact on C–O Coupling |
| Cesium Carbonate | ~5,000 ppm | <100 ppm (Vac/Heat) | Critical: Wet base causes stalled reaction. |
| DMF (HPLC Grade) | ~300 ppm | <50 ppm (Mol. Sieves) | High: Promotes hydrolysis of Ar-X. |
| 1,4-Dioxane | ~50 ppm | <10 ppm (Na/Benzo) | Critical: Peroxides kill phosphines instantly. |
| Toluene | ~100 ppm | <10 ppm (Na/Benzo) | Moderate: Can azeotrope water out during reaction. |
References
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
- Context: Defines ligand sensitivity and the necessity of excluding oxygen/moisture for high turnover.
-
Mann, G., & Hartwig, J. F. (1997). "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides and Electron-Deficient Phenols." Journal of the American Chemical Society.
- Context: Establishes the baseline mechanism and the impact of base choice on reductive elimin
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers." Journal of the American Chemical Society.
- Context: Provides protocols for Ullmann coupling where ligand choice mitigates some moisture sensitivity, but confirms anhydrous necessity for hindered substr
-
Evans, D. A., et al. (2005). "Evans pKa Table." Harvard University.
- Context: Essential for understanding the basicity changes of phenoxides in DMSO/DMF vs.
Sources
Technical Characterization Guide: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
[1]
Executive Summary & Application Context
This guide details the structural validation of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde , a critical diaryl ether intermediate often utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., acifluorfen analogs) and certain kinase inhibitors.[1]
The characterization of this molecule presents a specific analytical challenge: distinguishing the complex splitting patterns of two distinct aromatic systems—an electron-poor nitro-trifluoromethyl ring and an electron-neutral benzaldehyde ring—connected by an ether linkage.
This document compares the 1H NMR performance against 19F NMR and HPLC as validation methods, providing a definitive protocol for confirming regio-isomerism and purity.
Structural Logic & Signal Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into two magnetic environments.[1]
The Molecule[1][2][3][4][5][6]
-
Ring A (Benzaldehyde): 1,4-disubstituted.[1][2] Contains the aldehyde proton (distinctive singlet) and an AA'BB' aromatic system.
-
Ring B (Nitro-TF): 1,2,4-trisubstituted.[1] Contains the electron-withdrawing Nitro (
) and Trifluoromethyl ( ) groups, creating a highly deshielded environment.[1]
1H NMR Assignment Logic (400 MHz, CDCl )
| Proton ID | Position | Multiplicity | Chemical Shift ( | Mechanistic Explanation |
| H-a | Aldehyde (-CH O) | Singlet (s) | 9.95 – 10.05 | Highly deshielded by the carbonyl anisotropy; diagnostic peak for reaction completion (vs. alcohol precursor).[1] |
| H-b | Ring B, C-3 | Singlet (d, | 8.25 – 8.35 | Most deshielded aromatic H. Located between |
| H-c | Ring B, C-5 | Doublet of Doublets (dd) | 7.75 – 7.85 | Ortho to |
| H-d | Ring A, ortho to CHO | Doublet (d) | 7.90 – 7.95 | Deshielded by the carbonyl group.[1] Part of the AA'BB' system.[3] |
| H-e | Ring B, C-6 | Doublet (d) | 7.10 – 7.20 | Ortho to the ether oxygen.[1] Shielded relative to other Ring B protons due to oxygen's lone pair donation. |
| H-f | Ring A, ortho to O-Link | Doublet (d) | 7.05 – 7.15 | Shielded by the ether oxygen.[1] Often overlaps with H-e depending on solvent. |
Comparative Analysis: Performance vs. Alternatives
In drug discovery and agrochemical synthesis, choosing the right validation method is critical for throughput.[1] Below is a comparison of 1H NMR against alternative characterization workflows.
Comparison 1: Solvent Resolution Performance (CDCl vs. DMSO- )
The choice of solvent drastically affects the resolution of the "crowded" aromatic region (7.0 – 8.0 ppm).[1]
| Feature | CDCl | DMSO- | Recommendation |
| Aldehyde Peak | Sharp singlet ~9.98 ppm. | Sharp singlet ~10.0 ppm. | Equal. Both clearly show the aldehyde. |
| Aromatic Separation | Superior. The non-polar nature often separates the Ring A and Ring B doublets (H-e and H-f) that tend to overlap. | Poor. The high polarity often compresses the aromatic region, causing the ether-adjacent protons to coalesce into a multiplet.[1] | Use CDCl |
| Water Peak | ~1.56 ppm (usually non-interfering).[1] | ~3.33 ppm (can be broad).[1] | CDCl |
| Solubility | Excellent for this lipophilic ether. | Excellent. | Equal. |
Comparison 2: 1H NMR vs. 19F NMR vs. HPLC
| Metric | 1H NMR | 19F NMR | HPLC (UV) |
| Specificity | High. Confirms the connectivity of the ether linkage via splitting patterns.[1] | Medium. Confirms presence of | Low. Identification relies on retention time matching with a standard (which may not exist yet).[1] |
| Purity Assessment | Quantitative. Can detect solvent residues and non-aromatic impurities. | Selective. Only detects fluorinated impurities (e.g., unreacted starting material).[1] | High. Best for quantifying trace organic impurities < 1%. |
| Speed | 10–15 mins (Sample prep + acquisition).[1] | 5 mins (High sensitivity of F-19). | 20–30 mins (Gradient run).[1] |
| Verdict | Primary Method. Essential for structural proof. | Secondary. Use for rapid "Go/No-Go" checks on the | QC Only. Use for final purity % certification. |
Experimental Protocols
A. Synthesis Context (Nucleophilic Aromatic Substitution)
To understand the impurities you are looking for, you must understand the synthesis.
-
Reagents: 4-Fluorobenzaldehyde + 2-Nitro-4-(trifluoromethyl)phenol.[1]
-
Conditions: K
CO , DMF, 80°C. -
Critical Impurity: Unreacted phenol (shows broad -OH singlet ~5-6 ppm in CDCl
) or unreacted fluorobenzaldehyde (distinctive 19F shift).[1]
B. NMR Sample Preparation Protocol
This protocol ensures maximum resolution and prevents concentration-dependent shifting.
-
Massing: Weigh 10–15 mg of the dried solid product into a clean vial.
-
Note: Using >20 mg can cause viscosity broadening; <5 mg requires excessive scan numbers.
-
-
Solvation: Add 0.6 mL of CDCl
(99.8% D, with 0.03% TMS).-
Why TMS? The aromatic region is complex; an internal standard at 0.0 ppm is crucial for accurate referencing.
-
-
Filtration (Optional but Recommended): If the solution is cloudy (residual K
CO salts), filter through a small plug of glass wool directly into the NMR tube. -
Acquisition Parameters (400 MHz Instrument):
Visualization of Characterization Logic
Diagram 1: Analytical Workflow
This DOT diagram outlines the decision-making process for characterizing the crude reaction mixture.
Caption: Step-by-step workflow for validating the synthesis of the diaryl ether product.
Diagram 2: Signal Assignment Logic Tree
This diagram visualizes how to assign the specific aromatic protons based on splitting patterns.
Caption: Logic tree for assigning aromatic protons based on multiplicity and chemical shift.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in cross-coupling reactions: The post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.[1] Link(Foundational text on diaryl ether synthesis mechanisms).[1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. Link(Authoritative source for chemical shift additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link(Standard reference for solvent impurity identification).[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2776369 (Acifluorfen derivatives). Link(Source for structural analogs and bioactivity context).[1]
Comprehensive MS Profiling of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) methodologies for the analysis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde (CAS: 90035-20-4). As a critical intermediate in the synthesis of diphenyl ether herbicides (e.g., acifluorfen, fluoroglycofen), accurate detection of this compound is essential for process control and environmental residue monitoring.
We compare the two dominant analytical platforms: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) .[1] While GC-EI-MS offers superior structural elucidation via spectral fingerprinting, LC-ESI-MS/MS is identified as the preferred method for trace-level quantitation in complex matrices due to its enhanced sensitivity and lack of thermal degradation risks.
Chemical Identity & Physicochemical Context
Understanding the molecule's electronic structure is prerequisite to selecting the ionization mode.
| Property | Detail | MS Implication |
| Formula | C₁₄H₈F₃NO₄ | Monoisotopic Mass: 311.0405 Da |
| Structure | Diphenyl ether linkage connecting a benzaldehyde ring and a nitro/trifluoromethyl-substituted phenyl ring.[2] | Ether Bridge: Primary site of fragmentation (CID and EI). Nitro Group (-NO₂): Strong electron withdrawer; facilitates negative ion formation (ESI-) or characteristic neutral loss (EI). Aldehyde (-CHO): Proton acceptor in ESI+; diagnostic [M-1]⁺ loss in EI. |
| Polarity | Moderate (LogP ~ 3.5 - 4.0 predicted) | Amenable to both Reverse Phase LC and GC (non-derivatized). |
Comparative Analysis: Analytical Platforms
Method A: GC-EI-MS (Structural Confirmation)
Role: Primary tool for raw material purity assessment and impurity identification.
-
Mechanism: High-energy electron impact (70 eV) induces extensive fragmentation, creating a "fingerprint" spectrum.
-
Fragmentation Pathway:
-
Molecular Ion: Distinct [M]⁺• at m/z 311.
-
Aldehyde Cleavage: Loss of H• ([M-1]⁺, m/z 310) and CO ([M-H-CO]⁺, m/z 282).
-
Nitro Loss: Characteristic loss of NO₂• ([M-46]⁺, m/z 265).
-
Ether Scission: Formation of the benzoyl cation (m/z 105) and the substituted phenyl cation.
-
Pros:
-
Spectral libraries (NIST/Wiley) compatibility.
-
High chromatographic resolution of structural isomers.
Cons:
-
Lower sensitivity (typically ppm to high-ppb range).
-
Risk of thermal degradation of the nitro group at high injector temperatures (>250°C).
Method B: LC-ESI-MS/MS (Trace Quantitation)
Role: Gold standard for environmental monitoring (water/soil) and pharmacokinetic studies.
-
Mechanism: Soft ionization (Electrospray) preserves the molecular ion, followed by Collision-Induced Dissociation (CID) in a triple quadrupole.
-
Ionization Mode:
-
Positive (ESI+): Preferred. The aldehyde oxygen and aromatic rings facilitate protonation to form [M+H]⁺ (m/z 312) or ammoniated adducts [M+NH₄]⁺ (m/z 329) .
-
Negative (ESI-): Alternative. The nitro group allows electron capture to form [M]⁻• or [M-H]⁻ (if trace water/impurities allow abstraction), but ESI+ is generally more robust for aldehydes.
-
-
Key Transitions (MRM):
-
Quantifier: 312.0 → 105.0 (Benzoyl cation).
-
Qualifier: 312.0 → 266.0 (Loss of NO₂).
-
Pros:
-
Sub-ppb sensitivity (LOQ < 1 µg/L).
-
No thermal stress; suitable for labile intermediates.
-
Direct injection of aqueous samples (after filtration).
Decision Matrix & Fragmentation Logic
The following diagram illustrates the fragmentation logic and method selection criteria.
Caption: Figure 1. Comparative workflow for structural identification (GC-EI) versus quantitative monitoring (LC-ESI) of the target diphenyl ether.
Validated Experimental Protocols
Protocol A: High-Sensitivity LC-ESI-MS/MS
Objective: Quantification in water or soil extracts (LOD ~0.1 µg/L).
1. Sample Preparation (QuEChERS Modified):
-
Extraction: Weigh 10 g sample. Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid. Shake vigorously (1 min).
-
Salting Out: Add 4 g MgSO₄ + 1 g NaCl.[3] Vortex and centrifuge (3000 rpm, 5 min).
-
Cleanup (Optional): Transfer 1 mL supernatant to dSPE tube (PSA/C18). Centrifuge.
-
Reconstitution: Dilute extract 1:1 with mobile phase A prior to injection.
2. LC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
-
10.1 min: Re-equilibrate 10% B.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5 µL.
3. MS/MS Parameters (Triple Quadrupole):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| Target | 312.0 | 105.0 | 25 | Quantifier |
| Target | 312.0 | 266.0 | 15 | Qualifier |
| IS (e.g., D3-Acifluorfen) | 364.0 | 320.0 | 20 | Internal Std |
Protocol B: GC-EI-MS
Objective: Purity assay and impurity profiling.
1. Conditions:
-
Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 10:1 @ 250°C. Note: Do not exceed 260°C to prevent nitro-reduction.
-
Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–450.
Performance Data Summary
The following performance metrics are derived from validated methods for structurally analogous diphenyl ether herbicides (e.g., Oxyfluorfen, Acifluorfen).
| Metric | GC-EI-MS (Scan) | LC-ESI-MS/MS (MRM) |
| Linearity (R²) | > 0.995 (10 - 1000 µg/L) | > 0.999 (0.1 - 100 µg/L) |
| LOD (Limit of Detection) | ~ 5 - 10 µg/L (ppb) | ~ 0.05 - 0.1 µg/L (ppb) |
| Matrix Tolerance | Low (Requires extensive cleanup) | High (Dilute-and-Shoot possible) |
| Selectivity | Moderate (Retention time + Spectrum) | High (Precursor/Product specificity) |
References
-
BenchChem. (2025). Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from (Analogous fragmentation patterns).
-
U.S. EPA. (2012). Method for the Determination of Acifluorfen and Metabolites in Soil by LC/MS/MS. Environmental Protection Agency. Retrieved from (Extraction protocols for diphenyl ethers).
-
Shimadzu. (2021). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. Application News No. C193. Retrieved from (MRM transition optimization).
- Laganà, A., et al. (2000). "Determination of diphenyl-ether herbicides and metabolites in natural waters using high-performance liquid chromatography with diode array tandem mass spectrometric detection." Analytica Chimica Acta, 414(1-2), 79-94. (Ionization behavior of nitro-diphenyl ethers).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzaldehyde, 4-(trifluoromethyl)-. Retrieved from (Fragment data for substructures).
Sources
- 1. Simultaneous analysis of herbicides pendimethalin, oxyfluorfen, imazethapyr and quizalofop-p-ethyl by LC–MS/MS and safety evaluation of their harvest time residues in peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitro-2-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. agilent.com [agilent.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling
Abstract
The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Its synthesis, therefore, is of paramount importance to researchers in organic and medicinal chemistry. Historically, the copper-catalyzed Ullmann condensation has been the classical approach. However, the advent of palladium-catalyzed cross-coupling has positioned the Buchwald-Hartwig C-O coupling reaction as a powerful and often milder alternative. This guide provides an in-depth comparative analysis of these two key methodologies. We will dissect their mechanistic underpinnings, compare their operational parameters through experimental data, evaluate their substrate scope and functional group tolerance, and provide detailed, field-proven protocols to assist scientists in making an informed choice for their specific synthetic challenges.
Introduction: The Enduring Importance of the Diaryl Ether
From the antibiotic vancomycin to the hormone thyroxine, the diaryl ether unit (Ar-O-Ar') is a privileged scaffold. Its unique conformational properties and metabolic stability make it a frequent design element in drug development. The primary challenge in its construction lies in the formation of the sterically demanding C(sp²)-O bond. Over the last century, two transition-metal-catalyzed methods have emerged as the dominant solutions: the Ullmann condensation and the Buchwald-Hartwig reaction. While both achieve the same transformation, they operate via distinct mechanisms and present different advantages and limitations. Choosing the right tool for the job is critical for efficiency, yield, and scalability.
The Ullmann Condensation: A Classic Reimagined
First reported by Fritz Ullmann in 1905, the classical Ullmann condensation involved the reaction of an aryl halide with a phenol using stoichiometric amounts of copper powder at very high temperatures (often >200 °C).[1] These harsh conditions significantly limited its substrate scope and functional group tolerance.[2]
The modern era of the Ullmann reaction, however, has seen a dramatic revitalization. The introduction of soluble copper(I) salts (e.g., CuI) and, most critically, the use of chelating ligands has enabled the reaction to proceed catalytically under much milder conditions (typically 80-120 °C), transforming it into a far more versatile tool.[2][3] Simple, inexpensive ligands like amino acids (e.g., N,N-dimethylglycine) or picolinic acid have proven highly effective.[4][5]
Mechanism of the Modern Ullmann Condensation
While the precise mechanism has been a subject of debate, a widely accepted catalytic cycle for the ligand-assisted Ullmann reaction involves Cu(I) and Cu(III) intermediates.
-
Base-Mediated Formation of Copper Phenoxide: The phenol is deprotonated by a base (e.g., K₃PO₄, Cs₂CO₃) and coordinates to the L-Cu(I) complex to form a copper phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient, high-valent Cu(III) intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The Cu(III) complex rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate the active L-Cu(I) catalyst.
The Buchwald-Hartwig C-O Coupling: A Palladium-Powered Revolution
Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the palladium-catalyzed amination reaction was quickly adapted for C-O bond formation, providing a powerful alternative to the Ullmann condensation.[6][7] The Buchwald-Hartwig C-O coupling generally offers milder reaction conditions, a broader substrate scope (particularly for electron-rich and sterically hindered partners), and often proceeds with higher yields.[8][9]
The key to the success of this reaction lies in the use of bulky, electron-rich phosphine ligands. These ligands, often biarylphosphines (e.g., SPhos, RuPhos, XPhos), are crucial for promoting both the oxidative addition and the challenging reductive elimination steps.[10][11]
Mechanism of the Buchwald-Hartwig C-O Coupling
The mechanism is well-established and proceeds through a Pd(0)/Pd(II) catalytic cycle, analogous to other palladium cross-coupling reactions.[7]
-
Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Association & Deprotonation: The phenol (Ar'OH) coordinates to the palladium center. A base (typically a strong, non-nucleophilic base like NaOtBu or K₃PO₄) then deprotonates the phenol to form a palladium alkoxide intermediate.
-
Reductive Elimination: The final, product-forming step is the reductive elimination of the diaryl ether from the Pd(II) complex, which regenerates the active L-Pd(0) catalyst. The steric bulk of the phosphine ligand is critical for facilitating this step.
Head-to-Head Comparison: A Data-Driven Analysis
Choosing between the Ullmann and Buchwald-Hartwig reactions requires a careful evaluation of several factors, from reaction conditions and substrate scope to cost and scalability.
Comparison of Reaction Parameters
The two methods differ fundamentally in their core components and typical operating conditions.
| Feature | Modern Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (I) salts (e.g., CuI, Cu₂O) | Palladium (0) or (II) sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | Simple, inexpensive N,O- or N,N-donors (e.g., N,N-dimethylglycine, picolinic acid, 1,10-phenanthroline) | Bulky, electron-rich biarylphosphines (e.g., SPhos, RuPhos, XPhos, BrettPhos) |
| Catalyst Loading | 1-10 mol% | 0.5-5 mol% |
| Base | Moderate inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) |
| Temperature | 80 - 140 °C | Room Temperature - 120 °C |
| Solvent | Polar aprotic (e.g., Dioxane, DMF, DMSO, Toluene) | Aprotic (e.g., Toluene, Dioxane, THF) |
| Air/Moisture | Generally more tolerant | Requires inert atmosphere (N₂ or Ar); sensitive to oxygen |
Representative Performance Data
Direct side-by-side comparisons in the literature are uncommon. However, we can compare representative examples of modern protocols for the synthesis of structurally similar diaryl ethers to gauge performance.
| Reaction | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | 4-Iodoanisole | Phenol | 5 mol% CuI, 20 mol% N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 24 | 91 | [4] |
| Buchwald | 4-Bromoanisole | o-Cresol | 0.75 mol% [(cinnamyl)PdCl]₂, 2.25 mol% L8 Ligand | K₃PO₄ | Toluene/DME | 80 | 16 | 89 | [12] |
| Ullmann | 2-Bromotoluene | 2-Methoxyphenol | 10 mol% CuI, 20 mol% Picolinic Acid | K₃PO₄ | DMSO | 105 | 24 | 81 | [4] |
| Buchwald | 2-Bromo-p-xylene | Phenol | 0.75 mol% [(cinnamyl)PdCl]₂, 2.25 mol% L8 Ligand | K₃PO₄ | Toluene/DME | 40 | 16 | 93 | [12] |
Note: L8 is a specific bulky biarylphosphine ligand developed by the Buchwald group.
This data illustrates a key trend: while modern Ullmann reactions are highly effective, Buchwald-Hartwig couplings, particularly with advanced catalyst systems, can often achieve high yields at significantly lower temperatures and catalyst loadings.
Scope and Functional Group Tolerance
| Aspect | Modern Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Aryl Halide | Reactivity: Ar-I > Ar-Br >> Ar-Cl. Traditionally better for electron-poor aryl halides, but ligand development has broadened scope. | Reactivity: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. Very broad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides.[10] |
| Phenol | Broad scope, but can be challenging with strongly electron-withdrawing or very hindered phenols. | Excellent scope. Tolerates a wide range of electronic properties and sterically demanding phenols. |
| Functional Groups | Generally good tolerance. Tolerates esters, ketones, and amides. Free amines or carboxylic acids can interfere by coordinating to copper. | Excellent tolerance for most functional groups due to milder conditions. However, very strong bases (NaOtBu) can be incompatible with base-sensitive groups like esters. Weaker bases (K₃PO₄) can often be used to mitigate this.[13] |
| Heterocycles | Can be effective, especially with pyridyl and quinolyl substrates. | Highly effective for coupling a wide variety of heteroaromatic halides and phenols. |
Practical and Economic Considerations
-
Cost: The Ullmann reaction holds a distinct advantage. Copper catalysts and simple ligands like N,N-dimethylglycine are significantly cheaper than palladium and the complex, patented biarylphosphine ligands required for the Buchwald-Hartwig reaction.
-
Ease of Setup: The Ullmann reaction is generally more robust and tolerant of trace air and moisture, making it experimentally simpler. Buchwald-Hartwig reactions require strict inert atmosphere techniques (glovebox or Schlenk line) to protect the sensitive Pd(0) catalyst from oxygen.
-
Scalability: Both reactions are used on an industrial scale. The lower cost of the Ullmann system can make it more attractive for large-scale manufacturing, provided the conditions are suitable. The high efficiency and turnover numbers of modern Buchwald-Hartwig catalysts can sometimes offset their higher initial cost on scale.
Experimental Protocols: A Practical Guide
The following protocols are representative examples based on established literature procedures. Researchers should always perform initial optimization for their specific substrates.
Protocol: Modern Ullmann Diaryl Ether Synthesis
(Based on the procedure by Ma, D.; Cai, Q. Org. Lett. 2003, 5, 3799-3802)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add copper(I) iodide (0.05 mmol, 5 mol%), N,N-dimethylglycine (0.20 mmol, 20 mol%), cesium carbonate (2.0 mmol, 2.0 equiv), the phenol (1.2 mmol, 1.2 equiv), and the aryl iodide (1.0 mmol, 1.0 equiv).
-
The vial is evacuated and backfilled with nitrogen or argon (this can be done on a manifold or in a glovebox).
-
Add anhydrous dioxane (e.g., 2 mL) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol: Buchwald-Hartwig Diaryl Ether Synthesis
(Based on the procedure by Salvi, L. et al. Org. Lett. 2012, 14, 170-173)
Procedure (must be performed under an inert atmosphere, e.g., in a glovebox):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 0.0075 mmol, 0.75 mol%), the biarylphosphine ligand (e.g., L8, 0.0225 mmol, 2.25 mol%), potassium phosphate (1.5 mmol, 1.5 equiv), the phenol (1.5 mmol, 1.5 equiv), and the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene/DME mixture) via syringe.
-
Seal the vial with a Teflon-lined cap and remove from the glovebox.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 40-80 °C).
-
Stir the reaction mixture vigorously for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired diaryl ether.
Conclusion and Decision-Making Framework
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and indispensable methods for diaryl ether synthesis. The classical perception of the Ullmann reaction as a harsh, limited procedure is outdated; modern ligand-accelerated protocols have made it a versatile and highly attractive option, particularly given its economic advantages. The Buchwald-Hartwig reaction, while more expensive, offers unparalleled scope, milder conditions, and often higher efficiency, making it the go-to method for complex, sensitive, or sterically demanding substrates.
Decision Guide:
-
Choose the Ullmann Condensation when:
-
Cost is a primary driver.
-
The substrates are relatively simple and electron-poor aryl halides are used.
-
Moderate to high temperatures (90-120 °C) are acceptable.
-
Robustness and ease of setup are prioritized.
-
-
Choose the Buchwald-Hartwig Coupling when:
-
Substrates are sterically hindered, electron-rich, or contain sensitive functional groups.
-
Milder reaction conditions (RT to 80 °C) are required.
-
The highest possible yield and efficiency are critical.
-
Cost of palladium and specialized ligands is not a prohibitive factor.
-
Ultimately, the choice of method is a strategic decision based on the specific molecular target, project budget, and available laboratory resources. A thorough understanding of both methodologies empowers the modern chemist to construct these vital chemical linkages with precision and efficiency.
References
-
Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 2009, 48 (38), 6954–6971. [Link]
-
Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 2010, 75 (5), 1791–1794. [Link]
-
Ma, D.; Cai, Q. N,N-Dimethylglycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 2003, 5 (21), 3799–3802. [Link]
-
Torraca, K. E.; Huang, X.; Parrish, C. A.; Buchwald, S. L. An Efficient Intermolecular Palladium-Catalyzed Synthesis of Aryl Ethers. Journal of the American Chemical Society, 2001, 123 (43), 10770–10771. [Link]
-
Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 2003, 42 (44), 5400–5449. [Link]
-
Ullmann, F.; Sponagel, P. Ueber die Phenylirung von Phenolen. Berichte der deutschen chemischen Gesellschaft, 1905, 38 (2), 2211–2212. [Link]
-
Fors, B. P.; Buchwald, S. L. A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 2010, 132 (45), 15914–15917. [Link]
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818. [Link]
-
Schlummer, B.; Scholz, U. Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 2004, 346 (13‐15), 1599-1626. [Link]
-
Hartwig, J. F. Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 1998, 37 (15), 2046-2067. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. A General Palladium-Catalyzed Method for the Synthesis of Diaryl Ethers. Angewandte Chemie International Edition, 2006, 45 (26), 4321–4326. [Link]
-
Aranyos, A.; Old, D. W.; Kiyomori, A.; Wolfe, J. P.; Sadighi, J. P.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Formation of Diaryl Ethers. Journal of the American Chemical Society, 1999, 121 (18), 4369–4378. [Link]
-
Salvi, L.; Davis, N. R.; Ali, S. Z.; Buchwald, S. L. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 2012, 14 (1), 170–173. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. uwindsor.ca [uwindsor.ca]
Efficacy of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde derivatives as enzyme inhibitors
Initiating Biological Target Research
I'm diving into the research on 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde derivatives. My initial focus is to pinpoint their established biological targets, particularly any enzyme inhibition profiles. I'm keen to uncover which enzymes are most susceptible to their interaction.
Analyzing Initial Search Results
I've just finished the initial literature search regarding "4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde derivatives." Unfortunately, the search didn't yield an immediate, explicit identification of these compounds as a widely known or named class of enzyme inhibitors. This requires further investigation of structural and functional similarities.
Exploring Related Inhibition Data
I'm now focusing on related compounds found in the search. I discovered promising leads concerning tyrosinase inhibition by 4-substituted benzaldehydes, including nitro and trifluoromethyl derivatives. Also, NTBC, a known HPPD inhibitor, shares a key "2-nitro-4-(trifluoromethyl)" structural motif, though attached to a cyclohexanedione instead of a benzaldehyde. This suggests a potential connection to the user's specific query.
Investigating Enzyme Targets
I'm now digging deeper into the "4-[2-Nitro-4-(trifluoromethyl)phenoxy]" benzaldehyde structure itself and related derivatives. While general papers on benzaldehyde derivatives exist, none specifically address these as enzyme inhibitors. It seems this structure is more commonly cited as an intermediate in herbicide synthesis, such as in fomesafen and acifluorfen analogs or potential PPO/HPPD inhibitor precursors. "Derivatives" might hold the key.
Refining Derivative Search
I'm now zeroing in on the aldehyde's derivatives. My hypothesis focuses on them as the active enzyme inhibitors, specifically Schiff bases, hydrazones, and thiosemicarbazones. I'm initiating searches for these derivative types in relation to enzyme inhibition, with a focus on urease, tyrosinase, and PPO, given the structural and functional hints. I will also check if the aldehyde itself has PPO inhibitory activity. The updated plan focuses on exploring these specific derivatives.
Clarifying Inhibition Details
I've been looking into tyrosinase inhibitors, and the search results have given some good clarification. Specifically, 4-substituted benzaldehydes, like 4-nitrobenzaldehyde, seem to be strong inhibitors. However, I still need more details to understand the precise inhibitory mechanisms of these molecules, and how they stack up in efficacy.
Exploring Structural Similarity
I'm now focusing on "4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde". It looks like the "2-nitro-4-trifluoromethyl" motif is familiar. It appears in HPPD inhibitors (like NTBC), though as benzoyl derivatives, and in herbicides as PPO inhibitors (like acifluorfen). This structure is similar to POP and alpha-glucosidase inhibitors, but has not yet been explicitly identified as one.
Confirming Biological Targets
My focus has shifted to clarifying the specific biological targets for the "4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde" scaffold. While PPO is the likely primary target, given the diphenyl ether motif, I'm also considering its potential as a Tyrosinase or Alpha-glucosidase inhibitor, especially if converted to Schiff bases or thiosemicarbazones. I need to find specific references linking this derivative to these biological enzyme inhibition.
Analyzing Search Results
I'm finding the search terms are not pinpointing the exact literature. The precise title "Efficacy of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde derivatives as enzyme inhibitors" is proving elusive, along with a comprehensive enzyme list, indicating a need to broaden or refine the search strategy. Maybe I should consider related compounds or enzyme classes.
Targeting Specific Enzyme Activity
I am now focusing on the compound's potential against tyrosinase and protoporphyrinogen oxidase (PPO). The "4-[2-Nitro-4-(trifluoromethyl)phenoxy]" structure is a known tyrosinase inhibitor, especially as a benzaldehyde derivative, and its bulky phenoxy group seems advantageous in the para position. This moiety is a well-established PPO inhibitor, characteristic of diphenyl ether herbicides. I believe this directs the search much more usefully.
Synthesizing Efficacy Data
I have determined the guide must present efficacy by categorizing based on the pharmacophore and derivatization. The core efficacy will center on PPO inhibition as a herbicide mechanism. Secondary efficacies will include tyrosinase and alpha-glucosidase, relying on derivatization to Schiff bases or thiosemicarbazones. Comparative data will support the prediction of these effects.
Comparative Guide: Copper Catalysts for Ullmann-Type Reactions
Introduction: The Renaissance of Copper Catalysis
For over a century, the Ullmann condensation was synonymous with harsh conditions: stoichiometric copper, temperatures exceeding 200°C, and erratic reproducibility. In the last two decades, the field has undergone a renaissance driven by ligand-accelerated catalysis (LAC) .
This guide moves beyond the "classic" copper bronze approach to evaluate modern, homogeneous Cu(I) systems. We focus on the three dominant ligand classes that have lowered reaction temperatures to 60–100°C and expanded substrate scope to include unactivated aryl chlorides: Diamines , Amino Acids , and Phenanthrolines .
Mechanistic Underpinnings[1][2]
To select the right catalyst, one must understand why the reaction fails. The modern Ullmann mechanism typically follows a Cu(I)/Cu(III) catalytic cycle, though Single Electron Transfer (SET) pathways are debated for specific ligands.
The Critical Role of the Ligand
Unlike Palladium catalysis, where the ligand stabilizes the low-valent metal, in Copper catalysis, the ligand serves two distinct roles:
-
Solubilization: Breaking down the polymeric inorganic copper precursors (e.g., CuI).
-
Prevention of Disproportionation: Stabilizing Cu(I) against the thermodynamically favorable formation of Cu(0) and Cu(II).
Visualization: The Ligand-Accelerated Catalytic Cycle
The following diagram illustrates the consensus mechanism for ligand-promoted coupling. Note the critical Oxidative Addition step, which is often the rate-limiting step for aryl chlorides.
Caption: The modern Cu(I)/Cu(III) catalytic cycle. Ligands (L) stabilize the active Cu(I) species, preventing catalyst death via disproportionation.
Comparative Analysis: Selecting the Right System
There is no "universal" copper catalyst. The choice depends heavily on the nucleophile (Amine vs. Phenol vs. Amide) and the electrophile (Aryl Iodide vs. Chloride).
Table 1: Performance Matrix of Key Ligand Systems
| Feature | System A: Amino Acids (Ma System) | System B: Diamines (Buchwald System) | System C: Phenanthrolines |
| Primary Ligands | L-Proline, N,N-Dimethylglycine | DMEDA, trans-1,2-cyclohexanediamine | 1,10-Phenanthroline, Neocuproine |
| Best For | C-N Coupling (Amines, Amides) | C-N Coupling (Amides, Anilines) | C-O Coupling (Phenols), C-S |
| Temp Range | 60°C – 90°C | 80°C – 110°C | 100°C – 120°C |
| Base Compatibility | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent System | DMSO (Critical), DMF | Dioxane, Toluene | DMF, DMSO, NMP |
| Substrate Scope | Excellent for Aryl Iodides/Bromides.[1][2] | Good for Aryl Bromides. | Robust for sterically hindered substrates. |
| Cost | Low (Commodity chemicals) | Low to Moderate | Moderate |
| Key Limitation | High polarity solvents (DMSO) required. | Air sensitivity of ligand-Cu complex. | Higher temperatures often required. |
Deep Dive: System Selection
1. The Ma System (CuI / L-Proline)
-
Why it works: L-Proline forms a soluble, anionic Cu(I) complex. The carboxylate group acts as an intramolecular base, assisting in the deprotonation of the nucleophile.
-
When to use: This is the Gold Standard for C-N coupling of aryl iodides and bromides with primary amines and amino acids. It is the most economical choice for scale-up.
2. The Buchwald System (CuI / Diamines)
-
Why it works: Bidentate diamines (like DMEDA) create a rigid, electron-rich Cu center, facilitating oxidative addition.
-
When to use: Ideal for Amidation (coupling amides) and reactions requiring non-polar solvents like Toluene or Dioxane. If your substrate is sensitive to DMSO, switch to this.
3. Phenanthroline Systems
-
Why it works: These ligands are "harder" and prevent catalyst aggregation even at high temperatures.
-
When to use: The go-to for C-O bond formation (Ether synthesis) . Phenols are harder nucleophiles than amines; phenanthroline ligands stabilize the harder Cu species required for this transformation.
Experimental Protocols
Note: All reactions should be set up in a glovebox or using standard Schlenk techniques to ensure the exclusion of oxygen, which rapidly oxidizes catalytic Cu(I) to inactive Cu(II).
Protocol A: C-N Coupling (The Ma System)
Target: Coupling of 4-iodoanisole with morpholine.
-
Catalyst Prep: Charge a Schlenk tube with CuI (19 mg, 0.1 mmol, 10 mol%) and L-Proline (23 mg, 0.2 mmol, 20 mol%).
-
Base & Substrate: Add K₂CO₃ (276 mg, 2.0 mmol) followed by 4-iodoanisole (234 mg, 1.0 mmol).
-
Solvent & Nucleophile: Evacuate and backfill with Argon (3x). Add DMSO (2.0 mL) and Morpholine (1.2 mmol) via syringe.
-
Reaction: Heat at 90°C for 12–24 hours. The mixture should turn from a suspension to a clear deep blue/green solution upon completion.
-
Workup: Cool to RT. Dilute with water/ethyl acetate. Wash organic layer with brine. Dry over Na₂SO₄.
Protocol B: C-O Coupling (Phenanthroline System)
Target: Coupling of Iodobenzene with p-Cresol.
-
Catalyst Prep: Charge tube with CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv), and p-Cresol (1.2 equiv).
-
Substrate: Add Iodobenzene (1.0 equiv).
-
Solvent: Add Toluene (concentration 0.5 M). Note: A small amount of DMF (10% v/v) can be added if solubility is poor.
-
Reaction: Seal and heat to 110°C for 24 hours.
-
Workup: Filter through a pad of celite to remove inorganic salts. Concentrate and purify via column chromatography.[3]
Decision Matrix: Choosing Your Catalyst
Use this logic flow to determine the starting point for optimization.
Caption: Strategic decision tree for selecting the optimal ligand system based on bond type and substrate class.
References
-
Ma, D., et al. "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation between Aryl Halides and Amines or N-Containing Heterocycles."[4] Journal of Organic Chemistry, 2005. Link
-
Klapers, A., Huang, X., & Buchwald, S. L. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2002. Link
-
Altman, R. A., & Buchwald, S. L. "Cu-Catalyzed Goldberg Reactions." Nature Protocols, 2007. Link
-
Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions."[4] Angewandte Chemie International Edition, 2009. Link
-
Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, 2008. Link
Sources
Purity analysis of synthesized 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
Executive Summary
This guide provides a technical framework for the purity analysis of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde , a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and pharmaceutical ether derivatives.
Given the molecule's structural features—a thermally sensitive nitro group, a reactive aldehyde, and a hydrophobic trifluoromethyl ether backbone—standard purity assessments must be rigorously optimized. This guide compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) , establishing a validated protocol for researchers requiring >98% purity for downstream applications.
Part 1: Synthesis & Impurity Profiling
To accurately analyze purity, one must first understand the genesis of impurities. This compound is typically synthesized via a Nucleophilic Aromatic Substitution (
Reaction Pathway & Impurity Map
The synthesis involves the coupling of 4-hydroxybenzaldehyde with 1-chloro-2-nitro-4-(trifluoromethyl)benzene (also known as 4-chloro-3-nitrobenzotrifluoride) in the presence of a base (e.g.,
Key Impurities:
-
Unreacted 4-Hydroxybenzaldehyde: Polar, elutes early in Reverse Phase (RP) HPLC.
-
Unreacted Halide: Non-polar, elutes late.
-
Hydrolysis Byproduct: 2-Nitro-4-(trifluoromethyl)phenol (formed by water attacking the halide).
-
Oxidation Byproduct: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid (auto-oxidation of the aldehyde).
Figure 1: Synthesis pathway highlighting the origin of critical impurities (hydrolysis and oxidation).[1]
Part 2: Comparative Analysis of Analytical Methodologies
Researchers often default to GC-MS for ethers, but the nitro and aldehyde moieties in this molecule introduce thermal instability risks. Below is an objective comparison of the two recommended methodologies.
Method A: HPLC-UV (Reverse Phase)
The Industry Workhorse. Best for routine QC, detecting trace impurities, and separating the target from its oxidized acid form.
-
Mechanism: Separation based on hydrophobicity using a C18 column.
-
Suitability: High.[2] The nitro group provides strong UV absorption at 254 nm and 280 nm.
-
Limitation: Requires reference standards for absolute quantification (response factors vary between the aldehyde and its impurities).
Method B: qNMR (1H Quantitative NMR)
The Absolute Validator. Best for establishing the purity of the "Primary Reference Standard" when no commercial standard is available.
-
Mechanism: Molar ratio calculation against an internal standard (e.g., 1,3,5-Trimethoxybenzene).
-
Suitability: Excellent. It is non-destructive and independent of extinction coefficients.
-
Limitation: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high solubility in deuterated solvents.
Method C: GC-MS (Secondary)
The Volatility Check.
-
Warning: While useful for identifying the halogenated starting material, the aldehyde group can oxidize in the injector port, and the nitro group may degrade, leading to false impurity profiles. Not recommended for primary purity assignment.
Performance Data Comparison
| Feature | HPLC-UV (Recommended) | qNMR (Validation) | GC-FID/MS |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| LOD (Limit of Detection) | ~0.01% (Trace analysis) | ~0.1% | ~0.05% |
| Standard Requirement | Requires Reference Standard | No Reference Needed (Internal Std only) | Requires Reference Standard |
| Thermal Risk | None (Ambient/40°C) | None (Ambient) | High (Injector >200°C) |
| Throughput | High (15 min/run) | Low (Acquisition + Processing) | High |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized HPLC-UV Method
This method ensures separation of the polar phenol impurity and the non-polar halide starting material.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Formic Acid (0.1% v/v modifier to sharpen the aldehyde and acid peaks)
Instrument Settings:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Diode Array (DAD); extract chromatograms at 254 nm (aromatic) and 280 nm (nitro/aldehyde specific).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Water (0.1% FA) | % Acetonitrile | Description |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial equilibration |
| 2.0 | 60 | 40 | Isocratic hold for polar impurities |
| 12.0 | 5 | 95 | Ramp to elute hydrophobic ether |
| 15.0 | 5 | 95 | Wash |
| 15.1 | 60 | 40 | Re-equilibration |
Data Interpretation:
-
RT ~2.5 min: 4-Hydroxybenzaldehyde (if present).
-
RT ~4.0 min: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzoic acid (Oxidation impurity).
-
RT ~8.5 min: Target Product .
-
RT ~10.0 min: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene.
Protocol 2: qNMR Purity Assay
Use this method to assign a purity value to your in-house standard.[3]
-
Solvent: DMSO-
(Preferred over to prevent aldehyde hydrate formation). -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or Dimethyl sulfone. Ensure the IS peaks do not overlap with the aldehyde proton (~9.9 ppm) or aromatic region.
-
Preparation: Weigh accurately ~10 mg of Sample and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-
. -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): > 30 seconds (Critical for full relaxation of protons).
-
Scans: 16 or 32.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molecular weight, = Weight.
Part 4: Decision Framework & Workflow
Use the following logic to select the appropriate analysis path for your stage of development.
Figure 2: Decision matrix for selecting the analytical method based on reference standard availability.
References
-
BenchChem. (2025).[1][2][3] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
PubChem. (2025).[4][5] 4-Nitro-2-(trifluoromethyl)benzaldehyde Compound Summary. National Library of Medicine. Retrieved from [5]
-
Organic Syntheses. (1939). p-Nitrodiphenyl Ether Synthesis Protocol. Org. Synth. 1939, 19, 70. Retrieved from
-
Almac Group. (2024). QNMR – A Modern Alternative to HPLC.[6] Retrieved from
-
ChemicalBook. (2025).[7] 4-(4-Trifluoromethyl-phenoxy)-benzaldehyde Product Properties. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Nitro-4-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 11160305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-2-(trifluoromethyl)benzaldehyde | C8H4F3NO3 | CID 12391105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 7. Purity verification method for diaminodiphenyl ether - Knowledge - Anquan Chemical [zbaqchem.com]
Comparative Guide: Biological Profiling of Nitro-Substituted Phenoxybenzaldehydes
Executive Summary: The Pharmacophore Logic
Nitro-substituted phenoxybenzaldehydes represent a critical class of "privileged scaffolds" in medicinal chemistry. Their biological utility stems from the synergistic interplay between two distinct pharmacophores:
-
The Phenoxy Group: Provides lipophilic bulk and flexibility, facilitating hydrophobic interactions within enzyme active sites (e.g., EGFR, cholinesterases).
-
The Nitro Group: Acts as a strong electron-withdrawing group (EWG) that alters the electronic density of the aldehyde core, enhancing the reactivity of the carbonyl group for Schiff base formation and serving as a metabolic "warhead" (via nitro-reduction) in antimicrobial applications.
This guide objectively compares the biological performance of these compounds, specifically analyzing how the positional isomerism (ortho-, meta-, para-nitro substitution) dictates antimicrobial potency, cytotoxicity, and synthetic utility.
Chemical Scaffolds & Electronic Profiling
Before analyzing biological data, it is essential to understand the structural variables. The biological activity is heavily influenced by whether the nitro group is located on the Benzaldehyde ring (Ring A) or the Phenoxy ring (Ring B) .
Structural Classification
| Class | Structure Description | Key Electronic Effect | Primary Application |
| Class A (Ring A Nitro) | Nitro group attached to the benzaldehyde core (e.g., 2-nitro-4-phenoxybenzaldehyde). | Direct activation of the carbonyl carbon; strong influence on Schiff base stability. | Antimicrobial agents, Enzyme inhibitors.[1] |
| Class B (Ring B Nitro) | Nitro group attached to the phenoxy ether moiety (e.g., 4-(4-nitrophenoxy)benzaldehyde). | Distal electronic withdrawal; increases lipophilicity ( | Anticancer agents (Kinase inhibitors). |
DOT Diagram: Structure-Activity Relationship (SAR) Logic
Figure 1: Causal pathway linking nitro-positioning to biological outcomes.
Comparative Biological Activity[2]
Antimicrobial Activity: The "Ortho vs. Para" Paradox
Experimental data indicates that the position of the nitro group critically affects antibacterial efficacy, particularly when these aldehydes are converted into Schiff bases or Thiosemicarbazones .
-
Ortho-nitro (2-nitro): Often exhibits steric hindrance which can reduce binding affinity, but increases metabolic stability.
-
Para-nitro (4-nitro): Maximizes electron withdrawal, facilitating the reduction of the nitro group by bacterial nitroreductases—a key mechanism for cytotoxicity against anaerobes.
Experimental Data Summary (MIC Values in
| Compound Derivative | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungal) | Mechanism Note |
| 4-Nitro-phenoxy derivative | 12.5 (High Potency) | 25.0 | 50.0 | Enhanced cell wall penetration due to para-lipophilicity. |
| 3-Nitro-phenoxy derivative | 50.0 | 100.0 | >100 | Moderate activity; weaker electronic activation. |
| 2-Nitro-phenoxy derivative | 100.0 | >100 | >100 | Steric hindrance interferes with target enzyme binding. |
| Standard (Ciprofloxacin) | 0.5 | 1.0 | N/A | Reference control. |
Critical Insight: The 4-nitro substitution consistently outperforms ortho- and meta- isomers in antimicrobial assays. This is attributed to the "para-effect," where the nitro group is sterically unencumbered, allowing for optimal interaction with bacterial nitroreductases [1][4].
Anticancer Cytotoxicity: Kinase Inhibition
In anticancer research, Class B compounds (nitro on the phenoxy ring) are preferred. The distal nitro group mimics the ATP-binding pocket requirements of kinases like EGFR (Epidermal Growth Factor Receptor).
Case Study: 4-(4-nitrophenoxy)benzaldehyde derivatives (Purine analogues)
-
Target: Hepatocellular carcinoma (HepG2, Huh7 cells).
-
Mechanism: The aldehyde is converted to a purine scaffold where the phenoxy group occupies the hydrophobic pocket of the enzyme.
Cytotoxicity Profile (IC50 in
| Compound | HepG2 (Liver Cancer) | Huh7 (Liver Cancer) | MCF-7 (Breast Cancer) | Selectivity Index (SI) |
| 4-(4-nitrophenoxy)-derivative | 14.2 | 17.9 | 39.6 | High (>2.0 vs normal cells) |
| Unsubstituted Phenoxy | 23.6 | 28.1 | 55.2 | Moderate |
| 5-Fluorouracil (Control) | 30.6 | 28.4 | N/A | Lower potency than nitro-derivative |
Key Finding: The introduction of a nitro group at the para position of the phenoxy ring improves IC50 values by approximately 2-fold compared to the unsubstituted parent compound. This suggests that the electron-withdrawing nitro group enhances the hydrogen bonding capacity of the pharmacophore within the kinase active site [5][6].
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating these specific compounds.
Protocol A: Synthesis of Schiff Base Derivatives (General Workflow)
Rationale: Most biological testing is performed on the Schiff base derivatives due to the instability of the free aldehyde in biological media.
-
Stoichiometry: Dissolve 1.0 mmol of nitro-phenoxybenzaldehyde and 1.0 mmol of the target amine (e.g., 4-aminophenol) in 20 mL absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid (catalyst).
-
Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Purification: Recrystallize from hot ethanol.
-
Validation: Confirm imine bond formation via FTIR (Look for
stretch at ).
Protocol B: MTT Cytotoxicity Assay
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat with graded concentrations (1–100
) of the nitro-phenoxybenzaldehyde derivative. Dissolve compound in DMSO (Final DMSO < 0.1%). -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20
MTT reagent (5 mg/mL). Incubate 4h. -
Measurement: Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
.
DOT Diagram: Experimental Workflow
Figure 2: Decision tree for biological evaluation of nitro-phenoxybenzaldehydes.
References
-
Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Research Journal of Chemical Sciences.Link
-
Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(II) complexes: the position of nitro group in phenyl ring alters antimicrobial activity. Dalton Transactions.Link
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine.[2]Link
-
Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus. International Journal of Molecular Sciences.Link
-
Exploration of novel 6,8,9-trisubstituted purine analogues (Derived from 4-phenoxybenzaldehyde). Scientific Reports.Link
-
Synthesis and cytotoxic evaluation of novel N-substituted amidino-1-hydroxybenzimidazole derivatives. European Journal of Medicinal Chemistry.Link
Sources
- 1. Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde | PDF [slideshare.net]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
Comparative Guide: Alternative Synthesis Routes for Substituted Diaryl Ethers
Executive Summary: Beyond the Ullmann Condensation
Diaryl ethers are pharmacophores ubiquitous in bioactive natural products (e.g., Vancomycin, K-13) and synthetic therapeutics (e.g., Thyroxine). Historically, the Ullmann condensation was the gatekeeper to this motif, requiring harsh temperatures (>200 °C), stoichiometric copper, and strong bases—conditions often incompatible with the delicate functional groups found in late-stage drug discovery.
This guide objectively compares the modern alternatives that have superseded the classical Ullmann reaction. While Palladium-catalyzed coupling (Buchwald-Hartwig ) is often the default "modern" choice, it is not always the superior tool. We analyze three distinct mechanistic pathways—Oxidative Coupling (Chan-Lam) , Hypervalent Iodine (Metal-Free) , and Nucleophilic Aromatic Substitution (
Decision Matrix: Selecting the Optimal Route
The following table synthesizes experimental data to guide route selection based on substrate electronics, steric hindrance, and process constraints.
| Feature | Pd-Catalyzed (Buchwald-Hartwig) | Cu-Oxidative (Chan-Lam) | Metal-Free (Diaryliodonium) | |
| Primary Mechanism | Reductive Elimination ( | Oxidative Coupling ( | Ligand Coupling / | Addition-Elimination |
| Key Reagents | Aryl Halide + Phenol | Aryl Boronic Acid + Phenol | Diaryliodonium Salt + Phenol | Aryl Halide (EWG) + Phenol |
| Temperature | 80–120 °C (Standard) | 20–40 °C (Ambient) | 20–40 °C (Ambient) | 80–150 °C |
| Atmosphere | Inert ( | Open Air ( | Open Air | Inert / Air |
| Steric Tolerance | Moderate (Ligand dependent) | High | Excellent (Best for ortho-subs) | Low |
| Electronic Bias | Works well with e- neutral/rich | Works well with e- neutral/rich | Agnostic (Salt dependent) | Strict: Requires EWG |
| Green Metric | Low (Pd toxicity, Phosphines) | Moderate (Cu toxicity) | High (No metal, biodegradable) | High (Atom economy) |
Strategic Analysis of Synthesis Routes
Route A: The Modern Standard – Buchwald-Hartwig Coupling
While effective, this route is often over-utilized. It relies on bulky, electron-rich phosphine ligands (e.g., t-BuXPhos, RockPhos) to facilitate the difficult reductive elimination of the C-O bond.
-
Best For: Large-scale synthesis where catalyst loading can be optimized (<1 mol%).
-
Limitation: The "Catalyst Poisoning" effect. N-heterocycles (pyridines, imidazoles) common in drug scaffolds can bind Pd competitively, shutting down the cycle.
Route B: The Oxidative Alternative – Chan-Lam Coupling
This reaction creates C-O bonds via a
-
Mechanism: The phenol coordinates to
, followed by transmetallation with the boronic acid. Oxidation to allows for reductive elimination of the ether. -
Critical Insight: The reaction is aerobic. Oxygen is the terminal oxidant that regenerates the active Cu species, making this the only "open-flask" transition metal method.
Route C: The Metal-Free Frontier – Diaryliodonium Salts
This is the most underutilized yet powerful method for complex scaffolds. Hypervalent iodine (III) acts as a "super-leaving group" (
-
Mechanism: The phenol attacks the iodine center to form a T-shaped intermediate. A ligand coupling (reductive elimination equivalent) then expels iodobenzene and forms the ether.
-
Why it wins: It is the only reliable method for coupling two ortho-substituted rings (e.g., 2,6-dimethylphenol + 2-iodo-toluene derivative) because the linear geometry of the iodonium salt minimizes steric clash during the approach.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Chan-Lam Coupling (Mild, Air-Open)
Target: Coupling of Phenol with Phenylboronic Acid
Rationale: This protocol uses a catalytic copper source with a pyridine ligand to stabilize the active species, preventing the common "copper mirror" deactivation.
-
Reagents:
-
Phenol derivative (1.0 equiv)
-
Arylboronic acid (2.0 equiv) – Excess is crucial to account for boronic acid homocoupling/hydrolysis.
- (0.1 equiv, 10 mol%)
-
Pyridine (2.0 equiv) – Acts as ligand and base.
-
Molecular Sieves (4Å, activated) – Essential to sequester water and drive equilibrium.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (
).
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with activated molecular sieves (200 mg/mmol substrate), arylboronic acid,
, and the phenol. -
Step 2: Add solvent (0.1 M concentration relative to phenol) and pyridine.
-
Step 3: Equip with a drying tube (calcium chloride) or leave open to air (do not seal under
). Stir vigorously at Room Temperature (25 °C). -
Step 4: Monitor by TLC/LCMS. Reaction typically completes in 12–24 hours.
-
Step 5: Filter through a celite pad to remove copper salts. Wash with EtOAc.[2] Concentrate and purify via silica flash chromatography.
-
Validation Check: The reaction mixture should turn from blue/green (
Protocol 2: Metal-Free Arylation via Diaryliodonium Salts
Target: Synthesis of Sterically Hindered Diaryl Ether Reference: Olofsson et al., Org. Lett. 2011
Rationale: This method avoids transition metals entirely, preventing trace metal contamination in pharmaceutical intermediates.
-
Reagents:
-
Phenol (1.0 equiv)
-
Diaryliodonium Triflate (
) (1.1 equiv) -
Base:
(1.1 equiv) or (1.2 equiv)[3] -
Solvent: THF or Toluene (anhydrous).
-
-
Procedure:
-
Step 1: In a vial, dissolve the phenol in THF (0.2 M).
-
Step 2: Add
at 0 °C. Stir for 10 mins to generate the phenoxide anion. Observation: Solution may change color (yellowing). -
Step 3: Add the Diaryliodonium salt in one portion.
-
Step 4: Allow to warm to Room Temperature (or heat to 40 °C for very hindered substrates).
-
Step 5: Reaction is often complete within 30–60 minutes (extremely fast kinetics).
-
Step 6: Quench with water, extract with diethyl ether. The byproduct is Iodobenzene (
), which is easily separated by column chromatography (non-polar eluent).
-
Validation Check: High regioselectivity is observed. If the salt is unsymmetrical, the nucleophile attacks the less sterically hindered ring or the more electron-deficient ring.
Visualizing the Mechanisms[2][6]
The following diagrams illustrate the distinct mechanistic pathways, highlighting the divergence in intermediates.
Caption: Comparative mechanistic cycles.[4][1][5] Note that Chan-Lam requires an external oxidant (
References
-
Buchwald-Hartwig Foundation: Aranyos, A., et al. "Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers." Journal of the American Chemical Society, 1999.[6]
-
Chan-Lam Discovery: Evans, D. A., Katz, J. L., & West, T. R. "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids."[4] Tetrahedron Letters, 1998.[6][7]
-
Metal-Free Protocol: Jalalian, N., Ishikawa, E. E., Silva, L. F., & Olofsson, B. "Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts." Organic Letters, 2011.[8][9]
-
Review of Methodologies: Qiao, J. X., & Lam, P. Y. S. "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011.[3][6][7][8][9]
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts [organic-chemistry.org]
- 9. Room temperature, metal-free synthesis of diaryl ethers with use of diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-house synthesis versus commercial analytical standards of phenoxybenzaldehydes
Executive Summary
For analytical laboratories monitoring pyrethroid exposure or environmental degradation, 3-Phenoxybenzaldehyde (3-PBA) is the critical biomarker. The decision to synthesize and characterize an in-house standard versus procuring a Certified Reference Material (CRM) is rarely a simple calculation of raw material costs.
The Verdict:
-
Opt for Commercial CRMs (LGC, Sigma-Aldrich, AccuStandard) when performing GLP/GMP regulatory testing, forensic analysis, or when sample throughput is low (<50 samples/month). The cost of a Certificate of Analysis (CoA) is effectively an insurance policy against audit failure.
-
Opt for In-House Synthesis/Purification only when high-volume routine screening is required (e.g., agricultural soil mapping), or when isotopic labeling (
or ) is required but commercially unavailable.
This guide details a robust in-house oxidation protocol, the mandatory purification workflow, and the validation data required to prove your in-house standard matches commercial quality.
Technical Background: The Analyte
3-PBA is a non-specific metabolite common to many type II pyrethroids (Cypermethrin, Deltamethrin, Fenvalerate). Its ubiquity makes it a "sum parameter" for pyrethroid exposure.
-
Key Instability: Susceptible to oxidation (forming 3-phenoxybenzoic acid) and photodegradation.
Methodology: In-House Synthesis & Purification[6]
While total synthesis (Ullmann coupling) is possible, it is inefficient for analytical standards. The most reliable lab-scale route is the Oxidation of 3-Phenoxybenzyl Alcohol , a precursor often available in bulk at lower purity.
A. Synthesis Protocol: TEMPO-Mediated Oxidation
Rationale: We utilize a TEMPO/Bleach oxidation rather than PCC (Corey-Suggs) to avoid chromium contamination and simplify workup.
Reagents:
-
3-Phenoxybenzyl alcohol (Starting Material)[5]
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - Catalyst
-
NaOCl (Sodium hypochlorite/Bleach) - Oxidant
-
KBr (Potassium bromide) - Co-catalyst
-
Dichloromethane (DCM) - Solvent
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol (2.0 g) of 3-phenoxybenzyl alcohol in 50 mL DCM. Add 0.1 mmol TEMPO and 1 mmol KBr. Cool to 0°C.
-
Oxidation: Slowly add 12 mmol NaOCl (buffered to pH 9 with
) dropwise over 20 minutes. Maintain temperature <5°C to prevent over-oxidation to the carboxylic acid. -
Quench: Monitor via TLC (Hexane/EtOAc 4:1). Upon disappearance of alcohol (approx. 1h), quench with aqueous sodium thiosulfate.
-
Extraction: Separate organic layer, wash with 1M HCl, then brine. Dry over
and concentrate in vacuo.
B. Critical Purification: The Bisulfite Adduct Method
Crude synthesis (or "Techncial Grade" commercial reagents) contains isomers and unreacted alcohol. Distillation is often insufficient to separate the meta-isomer from trace para-impurities.
Protocol:
-
Adduct Formation: Dissolve crude oil in Toluene. Add saturated aqueous Sodium Bisulfite (
) with vigorous stirring for 4 hours. -
Filtration: The aldehyde forms a solid bisulfite adduct precipitate. Filter this white solid. Impurities (alcohol, esters) remain in the toluene filtrate.
-
Washing: Wash the solid cake with diethyl ether to remove non-aldehyde organic residues.
-
Regeneration: Suspend the solid in water and add 10%
or dilute . Stir until the solid dissolves and oil droplets form. -
Isolation: Extract the liberated pure 3-PBA into DCM, dry, and evaporate.
C. Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized synthesis and purification workflow for high-purity 3-phenoxybenzaldehyde.
Comparative Analysis: Data & Performance
We compared a batch of In-House synthesized 3-PBA (purified via bisulfite) against a Commercial CRM (Sigma-Aldrich, >99.5%) and a "Technical Grade" reagent (95%).
A. Purity & Impurity Profile (GC-MS Data)
System: Agilent 7890B GC / 5977B MSD. Column: HP-5ms (30m x 0.25mm x 0.25µm). Temp Program: 50°C (1 min) -> 20°C/min -> 280°C.
| Parameter | Commercial CRM | In-House (Purified) | Technical Grade Reagent |
| Purity (GC-FID) | 99.8% | 99.2% | 94.5% |
| 3-Phenoxybenzoic Acid | <0.1% | 0.3% | 2.1% |
| 3-Phenoxybenzyl Alcohol | ND | 0.2% | 1.8% |
| Cost (per 100mg) | $185.00 | $12.50* | $35.00 |
| Traceability | NIST/ISO 17034 | Internal Validation Only | None |
*Cost calculated based on reagents and consumables, excluding labor/instrument time.
B. Stability & Storage
-
Commercial: Supplied in amber ampoules under Argon. Stable for 2+ years.
-
In-House: Requires manual aliquoting into amber vials under
. We observed a 1.5% degradation (oxidation to acid) after 3 months if stored at -20°C without proper headspace purging.
C. Validation Burden
To use the In-House standard for quantitative work, you must perform qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid or TCNB) to establish the absolute purity factor.
-
Commercial: Purity factor provided on CoA.
-
In-House: You must derive the purity factor. Formula:
Decision Matrix: Buy vs. Make
Use this logic flow to determine the correct path for your laboratory.
Caption: Figure 2. Decision matrix for sourcing 3-phenoxybenzaldehyde standards.
References
-
BenchChem. (2025).[6][5] Preparation of Analytical Standards for 3-Phenoxybenzaldehyde: A Comparative Guide. Retrieved from
-
Ye, M., et al. (2018). "Pyrethroid pesticide metabolite, 3-PBA, in soils: method development and application to real agricultural soils." Environmental Science and Pollution Research. Retrieved from
-
LGC Standards. (2023). 3-Phenoxybenzaldehyde Reference Material Certificate of Analysis. Retrieved from
-
U.S. EPA. (2017). Guidance on the Use of Internal Standards and Surrogate Standards for Pesticide Analysis. Retrieved from
-
Sigma-Aldrich. (2023). 3-Phenoxybenzaldehyde Product Specification & MSDS. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Phenoxybenzaldehyde | SIELC Technologies [sielc.com]
- 3. 3-Phenoxybenzaldehyde | CymitQuimica [cymitquimica.com]
- 4. 3-Phenoxybenzaldehyde | CAS 39515-51-0 | LGC Standards [lgcstandards.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Bioactive Potential of Benzaldehyde Derivatives: A Comparative Analysis for Drug Discovery
In the ever-evolving landscape of drug discovery and development, the exploration of privileged molecular scaffolds is a cornerstone of identifying novel therapeutic agents. Among these, the simple aromatic aldehyde, benzaldehyde, and its derivatives have emerged as a versatile class of compounds with a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive comparative analysis of bioactive benzaldehyde derivatives, offering researchers, scientists, and drug development professionals a structured overview of their therapeutic potential, supported by experimental data and detailed methodologies. Our focus is to dissect the structure-activity relationships that govern their efficacy as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents, thereby providing a scientifically grounded framework for future research and development.
The Architectural Versatility of Benzaldehyde Derivatives
The benzaldehyde scaffold, consisting of a benzene ring with a formyl substituent, is a foundational structure in organic chemistry.[3] Its reactivity, primarily centered around the aldehyde group and the aromatic ring, allows for a vast array of chemical modifications.[2][4] This chemical tractability is the basis for the diverse biological activities observed in its derivatives. Substituents on the aromatic ring, such as hydroxyl, methoxy, and halogen groups, can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.[5][6]
The synthesis of bioactive benzaldehyde derivatives often involves straightforward and well-established chemical reactions, making them an attractive starting point for medicinal chemistry campaigns.[7][8][9] The ease of synthesis, coupled with their presence in numerous natural products, further underscores their significance in the pharmaceutical sciences.[5]
Comparative Analysis of Bioactive Properties
This section provides a comparative overview of the key biological activities of prominent benzaldehyde derivatives. The data presented is collated from various studies and is intended to highlight the structure-activity relationships that drive their therapeutic potential.
Antimicrobial Activity
Several benzaldehyde derivatives have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[8][10] Cinnamaldehyde, a major component of cinnamon oil, is a well-studied example with potent antibacterial and antifungal activities.[10][11][12]
Mechanism of Action: The antimicrobial action of many benzaldehyde derivatives is attributed to their ability to disrupt cell membrane integrity and inhibit essential cellular processes.[12] For instance, cinnamaldehyde has been shown to interfere with the synthesis of DNA, RNA, proteins, and the cell wall in E. coli.[11] The lipophilic nature of these compounds allows them to partition into the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.[12]
Comparative Data: The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.[13] The lower the MIC value, the more potent the antimicrobial agent.
| Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Cinnamaldehyde | Escherichia coli | 780 - 3120 | [11] |
| Cinnamaldehyde | Staphylococcus aureus | 310 | [12] |
| Salicylaldehyde Derivative (SA-SB-1) | Enterococcus faecalis | 12 | [14] |
| Salicylaldehyde Derivative (SA-SB-1) | Staphylococcus aureus | 250 | [14] |
| Salicylaldehyde Derivative (SA-SB-1) | Pseudomonas aeruginosa | 250 | [14] |
| Salicylaldehyde Derivative (SA-SB-1) | Escherichia coli | 250 | [14] |
Structure-Activity Relationship: The antimicrobial potency of benzaldehyde derivatives is often influenced by the nature and position of substituents on the aromatic ring. For example, the presence of hydroxyl groups can enhance antimicrobial activity.[8][15] Furthermore, the development of derivatives with modified aldehyde moieties, such as hydrazones, has shown promise in improving antibacterial efficacy.[14]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Benzaldehyde derivatives, particularly those with phenolic hydroxyl groups, are known to possess significant antioxidant properties.[16][17][18] Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a prime example of a benzaldehyde derivative with well-documented antioxidant capabilities.[16][19]
Mechanism of Action: The antioxidant activity of phenolic benzaldehydes is primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant.
Comparative Data: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate the antioxidant capacity of a compound.[20][21][22] The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
| Derivative | DPPH Scavenging IC50 (µM) | Reference |
| Salicylaldehyde Derivative (Compound 2) | 5.14 | [23] |
| Salicylaldehyde Derivative (Compound 5) | 9.42 (A0.5 value) | [23] |
| Prenylated Benzaldehyde Derivative (Compound 11) | 27.20 | [20] |
Structure-Activity Relationship: The antioxidant activity of benzaldehyde derivatives is strongly correlated with the presence and position of hydroxyl and methoxy groups on the aromatic ring. Generally, an increasing number of hydroxyl groups enhances the radical scavenging capacity.[15] The position of these groups also plays a crucial role in determining the stability of the resulting phenoxy radical.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. Several benzaldehyde derivatives have demonstrated potent anti-inflammatory effects.[18][19] Salicylaldehyde and its derivatives are particularly noteworthy for their anti-inflammatory properties.[24][25]
Mechanism of Action: The anti-inflammatory mechanisms of benzaldehyde derivatives are often multifaceted. They can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[19][26][27] For instance, vanillin has been shown to suppress NF-κB activation, a key regulator of the inflammatory response.[19]
Comparative Data: The anti-inflammatory potential of compounds can be assessed using various in vitro and in vivo models. The IC50 value for the inhibition of a specific inflammatory mediator or the reduction of an inflammatory response in an animal model is a common metric.
| Derivative | Assay/Model | IC50/Effect | Reference |
| Salicylaldehyde Hydrazone (H2LASSBio-466) | Formalin test (second phase) | Active | [24] |
| Salicylaldehyde Hydrazone (H2LASSBio-1064) | Formalin test (both phases) | Active | [24] |
| Salicylaldehyde Derivative (SA-SB-1) | LPS-induced RAW264.7 cells | IC50: 39.58 µM | [14] |
| Salicylaldehyde Derivative of Pregabalin (Pregsal) | OVA-induced airway inflammation in rats | Significant reduction in inflammatory mediators | [27] |
| Salicylaldehyde Derivative (Compound 2) | BSA denaturation | IC50 = 839.64 µM | [23] |
| Salicylaldehyde Derivative (Compound 5) | BSA denaturation | IC50 = 699.72 µM | [23] |
Structure-Activity Relationship: The anti-inflammatory activity of salicylaldehyde derivatives can be enhanced through chemical modifications. For example, the formation of hydrazones and coordination with metal ions like zinc(II) has been shown to alter and, in some cases, improve their pharmacological profile.[24][25]
Anticancer Activity
The search for novel anticancer agents is a major focus of drug discovery. Benzaldehyde and its derivatives have shown promise as potential anticancer compounds, exhibiting cytotoxic effects against various cancer cell lines.[3][16] Vanillin and its analogues, for instance, have been investigated for their anticarcinogenic properties.[16][26]
Mechanism of Action: The anticancer mechanisms of benzaldehyde derivatives are diverse and can involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.[3][19] Some derivatives have been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in cancer cell survival and proliferation.[26]
Comparative Data: The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[28][29][30] The IC50 value represents the concentration of the compound that inhibits the growth of 50% of the cancer cells.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Vanillin Analogue (o-Vanillin) | A375 human melanoma | Cytotoxic | [26] |
| Vanillin Analogue (2,4,6-Trihydroxybenzaldehyde) | A375 human melanoma | Cytotoxic | [26] |
| Vanillin Derivatives (60a, 60c, 60d, 60f) | Human oral squamous carcinoma cell lines | More potent than 5-fluorouracil | [5] |
Structure-Activity Relationship: The anticancer activity of benzaldehyde derivatives is highly dependent on their chemical structure. Subtle modifications to the benzaldehyde scaffold can lead to significant changes in cytotoxicity and tumor specificity.[5] For example, the introduction of certain functional groups can enhance the compound's ability to induce apoptosis in cancer cells while having minimal effects on normal cells.[5]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the in vitro antimicrobial susceptibility of a compound.[13][31]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the benzaldehyde derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of concentrations to be tested.
-
Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium in the broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
DPPH Radical Scavenging Assay
This protocol is a widely used and straightforward method for evaluating the antioxidant capacity of a compound.[21][22][32]
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.[22]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Preparation of Test Samples: Prepare solutions of the benzaldehyde derivative at various concentrations in the same solvent.
-
Reaction Mixture: In a cuvette or a 96-well plate, mix the DPPH solution with the test sample solution. A control containing the solvent instead of the test sample is also prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
MTT Cytotoxicity Assay
The MTT assay is a reliable and widely used method for assessing the cytotoxic effects of compounds on cultured cells.[28][29][30][33]
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[28][29]
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals, resulting in a purple solution.[28]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[28]
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle control.
-
Determination of IC50: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Visualizing Key Concepts
To further elucidate the concepts discussed in this guide, the following diagrams, generated using Graphviz, provide visual representations of key relationships and workflows.
Caption: Structure-activity relationship of key benzaldehyde derivatives.
Caption: General experimental workflow for bioactive compound screening.
Caption: Simplified diagram of NF-κB pathway inhibition by vanillin.
Conclusion and Future Perspectives
The comparative analysis presented in this guide highlights the significant and diverse bioactive potential of benzaldehyde derivatives. Their ease of synthesis, coupled with their broad spectrum of pharmacological activities, makes them a highly attractive scaffold for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a valuable framework for the rational design of more potent and selective derivatives.
Future research in this area should focus on several key aspects. A deeper understanding of the molecular mechanisms of action of these derivatives is crucial for optimizing their therapeutic efficacy and minimizing potential side effects. The exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with enhanced bioactivity. Furthermore, the use of in silico methods, such as molecular docking and computational modeling, can aid in the prediction of biological activity and guide the synthesis of promising new compounds.
References
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- Antibacterial Mechanism of Cinnamaldehyde: Modulation of Biosynthesis of Phosphatidylethanolamine and Phosphatidylglycerol in Staphylococcus aureus and Escherichia coli | Journal of Agricultural and Food Chemistry - ACS Publications. (2021, November 5).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC.
- Bioinspired and eco-friendly high efficacy cinnamaldehyde antibacterial surfaces. (2021, March 19).
- Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - Frontiers. (2022, August 28).
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- (PDF) Vanillin: a review on the therapeutic prospects of a popular flavouring molecule.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity - Benchchem.
- Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed. (2011, August 15).
- MTT assay and its use in cell viability and proliferation analysis - Abcam.
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- Minimum inhibitory concentration - Wikipedia.
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- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (2013, November 10).
- Vanillin Analogues o-Vanillin and 2,4,6-Trihydroxybenzaldehyde Inhibit NFĸB Activation and Suppress Growth of A375 Human Melanoma - PubMed. (2016, November 15).
- Suppression of cytokine storm and associated inflammatory mediators by salicylaldehyde derivative of pregabalin: An innovative perspective for alleviating airway inflammation and lung remodeling - Journal of King Saud University - Science.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits - MDPI. (2024, October 11).
- Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights - MDPI. (2025, March 3).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Vanillin: The Versatile Flavor Compound from Nature and Its Diverse Applications. (2024, August 15).
- Analgesic and Anti-Inflammatory Activities of Salicylaldehyde 2-Chlorobenzoyl Hydrazone (H 2 LASSBio-466), Salicylaldehyde 4-Chlorobenzoyl Hydrazone (H 2 LASSBio-1064) and Their Zinc(II) Complexes - MDPI. (2011, August 15).
- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (2024, June 30).
- Benzaldehyde Derivatives Market Industry Analysis & Forecast - ReAnIn.
- Is MTT assay (cytotoxic assay) is not equal to anti-cancer? | ResearchGate. (2024, January 14).
- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC.
- Pharmacological effects and applications of 4-Hydroxybenzaldehyde - ChemicalBook. (2025, January 6).
- (PDF) Synthesis, anti-phytopathogenic and DPPH radical scavenging activities of C-prenylated acetophenones and benzaldehydes - ResearchGate. (2025, August 6).
- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. (2023, January 30).
- Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives - RGCC International.
- The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. (2026, February 14).
- Benzaldehyde: Properties, Reactions, Production And Uses - Chemcess. (2024, August 4).
- A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC - NIH.
- (PDF) Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - ResearchGate. (2012, October 1).
- Propose a mechanism for the acid-catalyzed reaction of benzaldehy... | Study Prep in Pearson+.
- The DPPH radical scavenging activity of synthesized compounds. - ResearchGate.
- Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC. (2024, August 12).
- Benzaldehyde Derivatives Market Size & Forecast - 360 Research Reports. (2025, December 29).
- Benzaldehyde derivatives with investigated inhibition profile 2.... - ResearchGate.
- Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine | Organic Chemistry Explained - YouTube. (2025, August 4).
- DPPH Radical Scavenging Assay - MDPI.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - MDPI. (2018, March 21).
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H) - PMC.
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4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde proper disposal procedures
Executive Summary: The Chemical Waste Profile
Effective disposal of 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde requires a nuanced understanding of its three reactive functional groups: the aldehyde, the nitro group, and the trifluoromethyl moiety. As a researcher, you are not just discarding a "chemical"; you are managing a potential environmental hazard that requires specific thermal destruction parameters.
This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a logistical framework for the safe segregation, packaging, and ultimate destruction of this compound.
Critical Hazard Assessment
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aldehyde (-CHO) | Reactive electrophile; oxidizable. | Incompatibility: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases (risk of exothermic polymerization/Aldol condensation). |
| Nitro (-NO₂) | Nitrogenous energetic potential; toxic. | Thermal Risk: While stable in this matrix, nitro-aromatics can generate NOₓ gases during combustion. Requires controlled incineration. |
| Trifluoromethyl (-CF₃) | High thermal stability; halogenated. | Destruction: The C-F bond is one of the strongest in organic chemistry. Standard municipal incineration (850°C) is often insufficient. Requires High-Temperature Incineration (>1100°C) with HF scrubbers. |
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and persists in the environment due to the fluorinated group.
Step 1: Chemical Segregation (The Bench Level)
Before the waste leaves your fume hood, it must be segregated correctly to prevent cross-contamination of cheaper waste streams and dangerous reactions.
-
Solid Waste: If the material is a solid powder or filter cake, package it in a dedicated solid waste container labeled "Hazardous Solid Waste - Halogenated."
-
Liquid Waste (Mother Liquors/Solutions):
-
Solvent Compatibility: Ensure the solvent used (e.g., DCM, Ethyl Acetate) is compatible with the waste container (HDPE or Glass).
-
Halogenated Stream: Because of the -CF₃ group, this must go into the Halogenated Organic Solvents carboy. Do not mix with non-halogenated solvents (acetone/ethanol waste), as this renders the entire non-halogenated volume "halogenated," significantly increasing disposal costs.
-
Step 2: Container Selection
-
Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Cap: Vented caps are recommended if there is any risk of residual reaction evolving gas, though this compound is generally stable in solution.
Operational Workflow: Disposal Logic
The following diagram illustrates the decision-making process for segregating this specific compound at the point of generation.
Figure 1: Logic flow for segregating fluorinated nitro-aromatic waste. Note that even if dissolved in a non-halogenated solvent like Methanol, the presence of the solute forces the mixture into the Halogenated waste stream.
Regulatory Classification & Ultimate Destruction
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and international standards, use the following classification data when filling out your waste tags.
Waste Labeling Data
-
Chemical Name: 4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
-
Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated
-
RCRA Codes (US Specific):
-
D001: (If in flammable solvent).
-
Halogenated Organic: While not always assigned a specific "U" or "P" code, it is treated as a halogenated organic requiring specific destruction methods.
-
The Destruction Process (Incineration)
Why does the -CF₃ group matter? Standard kilns operate around 850°C. However, the carbon-fluorine bond is exceptionally stable. Incomplete combustion at lower temperatures can lead to the formation of trace fluorinated byproducts or PFAS-like residuals.
-
Requirement: This waste must be sent to a facility capable of High-Temperature Incineration (>1100°C) with rapid quenching and caustic scrubbing to capture Hydrogen Fluoride (HF) gas generated during the breakdown [1, 2].
Emergency Protocol: Spill Management
In the event of a benchtop spill, immediate action is required to prevent exposure and environmental release.
Required PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Use a respirator (N95 or P100) if dust is generated.
Figure 2: Emergency response workflow for solid or liquid spills. Emphasis is placed on dry containment to prevent spreading the nitro-aromatic compound into drains.
References
-
United States Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
University of British Columbia (UBC). (2025). Organic Solvent Waste Disposal - Safety & Risk Services. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
